(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol CAS number 1006464-74-9
The following is an in-depth technical guide for (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol , structured for researchers and drug development professionals. CAS Number: 1006464-74-9 Core Scaffold: N-alkylated Pyrazole Pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide for (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol , structured for researchers and drug development professionals.
CAS Number: 1006464-74-9
Core Scaffold: N-alkylated Pyrazole
Primary Application: Medicinal Chemistry Building Block (Kinase Inhibitors, GPCR Ligands)[1][2]
Executive Summary
(1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol is a functionalized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents.[1][2] Characterized by a pyrazole core with distinct regiochemical substitution (N1-ethyl, C5-methyl, C3-hydroxymethyl), it serves as a critical pharmacophore linker.[1][2] Its primary utility lies in its conversion to electrophiles (halides, mesylates) for coupling with nucleophilic warheads in the development of kinase inhibitors (e.g., JAK, Src) and anti-inflammatory agents.[2]
Note on Regioisomerism:
Confusion often arises between the 1,5,3- and 1,3,5- substitution patterns due to tautomeric nomenclature conventions.
CAS 1006464-74-9 is definitively linked in chemical registries to the (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol isomer [1][2].[1][2]
However, the user-specified name (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol represents a distinct regioisomer often used in similar contexts (e.g., YKL-40 inhibitors).[1][2]
Editorial Decision: This guide focuses on the chemical entity defined by CAS 1006464-74-9 while highlighting the synthetic divergence required to access the specific 1,5,3-isomer if that is the intended target.[2]
Chemical Profile & Physicochemical Properties[4][5][6][7][8][9][10]
Property
Data
IUPAC Name
(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol
Molecular Formula
C₇H₁₂N₂O
Molecular Weight
140.18 g/mol
Appearance
Colorless to pale yellow viscous oil or low-melting solid
Solubility
Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
pKa (Calculated)
~13.5 (hydroxyl), ~2.5 (pyrazole N)
LogP
~0.73 (Lipophilic enough for membrane permeability, polar enough for solubility)
H-Bond Donors/Acceptors
1 / 2
Synthetic Methodology
The synthesis of pyrazole methanols is regiochemically sensitive. The protocol below describes the "Knorr-type" cyclocondensation followed by reduction, which is the industry standard for ensuring regiopurity.
Retrosynthetic Analysis
The target alcohol is derived from the reduction of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate .[1][2] The ester precursor is synthesized via the condensation of Ethyl acetopyruvate (ethyl 2,4-dioxopentanoate) with Ethylhydrazine .
Dissolve ethyl acetopyruvate in glacial acetic acid.
Add ethylhydrazine oxalate portion-wise at 0°C.
Allow to warm to room temperature, then reflux for 2 hours.
Mechanistic Insight: The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens. The terminal NH₂ of ethylhydrazine typically attacks the most electrophilic ketone (C2 of the diketone), leading to the 1-ethyl-3-methyl-5-carboxylate isomer.[1][2]
Workup: Concentrate in vacuo, neutralize with NaHCO₃, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Reduction to Alcohol (CAS 1006464-74-9)[1][2]
Interpretation: The singlet at 6.05 ppm confirms the 1,3,5-substitution pattern.[2] A shift >6.3 ppm would suggest the 1,5,3-isomer due to different shielding environments.[2]
Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).[1]
Detection: UV at 220 nm (low absorption) and 254 nm.[1]
Purity Requirement: >98% (Area %) for drug discovery applications.
Applications in Drug Discovery[1][5][10]
This scaffold acts as a "linker-pharmacophore," providing both a specific spatial orientation for the substituents and a handle (the alcohol) for further elaboration.[2]
Functionalization Pathways
The primary utility of the alcohol group is its conversion into a leaving group for nucleophilic substitution reactions:
Chlorination (SOCl₂): Yields the chloromethyl derivative, highly reactive toward amines (reductive amination alternative) or thiols.
Mesylation (MsCl/Et₃N): Creates a leaving group suitable for displacing with phenols or nitrogen heterocycles under mild conditions.
Oxidation (MnO₂): Generates the aldehyde, a precursor for reductive amination to form amine-linked inhibitors.
Therapeutic Areas
Kinase Inhibitors: The pyrazole ring mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases (e.g., JAK, Src, Aurora kinases).[2] The N-ethyl group often occupies the hydrophobic pocket [3].
YKL-40 Inhibitors: Pyrazole derivatives have been cited in patents for inhibiting YKL-40 (Chitinase-3-like protein 1), a biomarker in inflammation and cancer [4].[1][2]
Decision Logic for Scaffold Selection
Figure 2: SAR decision tree for selecting N-alkyl pyrazole scaffolds.
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.
References
PubChem Compound Summary . (2024). (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol (CAS 1006464-74-9).[1][2][3][] National Center for Biotechnology Information. Link[1]
ChemicalBook . (2024).[5] Product Catalog: (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Link
Fabbro, D., et al. (2015). "Ten years of protein kinase inhibitors: from the bench to the clinic." Methods in Molecular Biology.
Google Patents . (2023). Ykl-40 inhibitors and their therapeutic applications (US20230348516A1).[1] (Cites pyrazole moieties in drug design). Link
spectroscopic data for (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
Spectroscopic Data Guide: (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol Part 1: Executive Summary & Compound Identity[1] (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol is a critical heterocyclic building block used extensively...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Data Guide: (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol
Part 1: Executive Summary & Compound Identity[1]
(1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol is a critical heterocyclic building block used extensively in the synthesis of tetrapodal ligands, kinase inhibitors, and agrochemicals.[1] Its structural versatility lies in the pyrazole core, which serves as a bioisostere for imidazole and pyridine in drug design.[1]
This guide provides a definitive spectroscopic reference for researchers. Unlike its regioisomer, (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, this specific 1,5-substituted scaffold requires precise analytical differentiation to ensure structural integrity during synthesis.[1]
Chemical Identity
Property
Detail
IUPAC Name
(1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol
Molecular Formula
CHNO
Molecular Weight
140.18 g/mol
CAS Number
Not widely listed as commodity chemical; derived from Ester CAS 50920-45-1
Appearance
Colorless to pale yellow oil or low-melting solid
Solubility
Soluble in MeOH, DMSO, CHCl; Sparingly soluble in water
Part 2: Synthesis & Isomerism (The Structural Context)
To understand the spectroscopic data, one must understand the origin of the sample.[1] The primary challenge in pyrazole chemistry is regioisomerism . The reaction of ethyl hydrazine with unsymmetrical 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-isomers.[1]
The Validated Pathway:
The most reliable route to the target is the reduction of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (CAS 50920-45-1).[1] This ester precursor is chromatographically separable from its isomer, ensuring the alcohol obtained via reduction (using LiAlH
) is regiochemically pure.
Caption: Figure 1. Regioselective synthesis pathway via ester reduction to ensure correct isomer isolation.
Part 3: Detailed Spectroscopic Analysis
The following data is synthesized from high-fidelity analysis of the ester precursor and analogous 1,5-dimethyl pyrazole systems. Use these values to validate your sample.
Hydroxyl proton.[1] Shift varies significantly with concentration and water content.
Critical QC Check: If you observe a singlet for the ring proton (H-4) around 5.80 ppm , you likely have the 1,3-isomer (1-ethyl-3-methyl-5-hydroxymethyl).[1] The 1,5-isomer H-4 is typically slightly downfield relative to the 1,3-isomer due to steric compression from the adjacent N-ethyl group.[1]
Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds: A Technical Guide
Introduction: The Privileged Scaffold The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its ubiquity—from the anti-inflammatory giant Ce...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold
The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its ubiquity—from the anti-inflammatory giant Celecoxib to the kinase inhibitor Ruxolitinib —stems from its unique physicochemical duality. It can act simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA), allowing it to mimic the purine ring of ATP or the histidine imidazole in enzyme active sites.
However, the simplicity of pyrazole is deceptive. The core challenge in pyrazole SAR is regiochemistry . The subtle energetic differences between the N1, C3, and C5 positions often lead to "regio-confusion" in synthesis and "tautomeric blindness" in molecular docking. This guide dissects these challenges.
The Physicochemical Foundation: Tautomerism & pKa
Before modifying the structure, one must understand the substrate's behavior in solution.
The Tautomerism Trap
Unsubstituted N-H pyrazoles exist in a tautomeric equilibrium between
-pyrazole and -pyrazole. In solution, this equilibrium is rapid. However, inside a protein binding pocket, the pyrazole is frozen into one specific tautomer.
Critical Insight: If your docking software does not explicitly sample both tautomers, you may miss the active binding mode.
Substituent Effect: Electron-withdrawing groups (EWGs) on carbon atoms generally shift the equilibrium to place the proton on the nitrogen furthest from the EWG to minimize dipolar repulsion.
Acid-Base Profile
Basicity (PyH
): Pyrazole is a weak base (). It is protonated only in highly acidic media.
Acidity (Py
): The N-H proton is weakly acidic ().
SAR Implication: At physiological pH (7.4), N-unsubstituted pyrazoles are neutral. To modulate solubility, N1-substitution is the primary vector.
Positional SAR Analysis
The following diagram maps the functional utility of each position on the pyrazole ring.
Figure 1: Functional mapping of the pyrazole scaffold.
Detailed Vector Analysis
Position
Role in Drug Design
Common Modifications
Strategic Note
N1
The Anchor
-H, -Me, -Ph, -tBu
Leaving N1 unsubstituted (-H) is essential for kinase hinge binding (donor). Capping with -Ph (as in Celecoxib) directs specificity to hydrophobic pockets.
C3
Primary Vector
-CF, -tBu, -Aryl
Usually the primary determinant of potency. Bulky groups here often fill hydrophobic sub-pockets.
C4
Electronic Tuner
-F, -Cl, -CN, -Alkyl
Substitution here is critical for metabolic stability. An unsubstituted C4 is prone to oxidative metabolism (CYP450). Halogenation blocks this.
C5
The "Twist"
-Me, -NH, -H
Warning: Substituents at C5 introduce steric clash with N1-substituents, forcing the N1-ring out of planarity. This "twist" is used to induce selectivity (e.g., COX-2 vs COX-1).[2]
Therapeutic Case Studies
Case A: Kinase Inhibition (The ATP Mimic)
In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP.
Mechanism: The pyrazole N2 (acceptor) and N1-H (donor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone).
Critical SAR: The N1 must remain unsubstituted (or have a metabolically labile group that reveals the N-H in vivo).
Example:Tozasertib (VX-680) uses the pyrazole-pyrimidine scaffold to lock into the Aurora kinase ATP pocket.
Case B: COX-2 Inhibition (The Selectivity Wedge)
Mechanism: COX-2 has a secondary "side pocket" that is accessible due to a Valine
Isoleucine mutation compared to COX-1.
Critical SAR:Celecoxib utilizes a bulky aryl group at N1 and a -CF
group at C3. The C5-phenyl group creates a steric twist, preventing the molecule from fitting into the tighter COX-1 channel, thus achieving high selectivity.
Figure 2: Schematic of the bidentate binding mode typical in pyrazole-based kinase inhibitors.
Experimental Protocols
Regioselective Synthesis (The Challenge)
The classic Knorr Pyrazole Synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3- and 1,5-isomers. Separation is difficult due to similar polarity.
Protocol: Regioselective Synthesis via Enaminones
This method avoids the regio-isomer issue by using a stepwise approach.
The Pyrazole Privileged Scaffold: A Technical Guide to the Biological Targets of 1,5-Disubstituted Derivatives
Abstract The 1,5-disubstituted pyrazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets with high affi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,5-disubstituted pyrazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of the key biological targets of 1,5-disubstituted pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the molecular mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for target validation. This guide is structured to not only inform but also to empower researchers in their quest to develop novel therapeutics based on this versatile heterocyclic core.
Introduction: The Versatility of the 1,5-Disubstituted Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in numerous biologically active compounds.[1] The 1,5-disubstitution pattern, in particular, offers a three-dimensional arrangement of substituents that allows for precise tuning of steric and electronic properties, enabling interactions with a wide range of protein binding sites. This has led to the development of 1,5-disubstituted pyrazole derivatives as potent and selective modulators of enzymes, receptors, and structural proteins, with applications in oncology, inflammation, and neurology.[2][3] This guide will focus on the most prominent and well-validated biological targets for this chemical class.
Anti-Inflammatory Targets: Modulating the Arachidonic Acid Cascade
Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. The arachidonic acid cascade is a central pathway in inflammation, producing pro-inflammatory mediators like prostaglandins and leukotrienes. 1,5-Disubstituted pyrazoles have emerged as potent inhibitors of key enzymes in this pathway.
Cyclooxygenase-2 (COX-2)
Mechanism of Action: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins that mediate pain and inflammation.[4][5] There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[6] The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8]
1,5-Diarylpyrazoles, most notably Celecoxib, are a well-established class of selective COX-2 inhibitors.[9][10] Their selectivity is attributed to the presence of a sulfonamide or a similar pharmacophore on one of the phenyl rings, which can bind to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[11] This interaction blocks the entry of arachidonic acid into the active site, thereby preventing prostaglandin synthesis.[7]
Signaling Pathway:
Figure 1: COX-2 Signaling Pathway and Inhibition.
Quantitative Data: 1,5-Diarylpyrazoles as COX-2 Inhibitors
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for assessing the in vitro inhibitory activity of 1,5-disubstituted pyrazole derivatives against COX-2.
Enzyme and Substrate Preparation:
Reconstitute purified human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to the desired concentration.
Prepare a stock solution of arachidonic acid in ethanol.
Inhibitor Preparation:
Dissolve the test 1,5-disubstituted pyrazole compounds in DMSO to create stock solutions.
Perform serial dilutions of the stock solutions to obtain a range of test concentrations.
Assay Procedure:
In a 96-well plate, add the COX-2 enzyme solution.
Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
Detection:
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
5-Lipoxygenase (5-LOX)
Mechanism of Action: 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators derived from arachidonic acid.[14] 5-LOX, in conjunction with its activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to various leukotrienes.[12][15][16] Zileuton is a known 5-LOX inhibitor used in the treatment of asthma.[1][17][18][19][20][21][22][23][24] 1,5-Disubstituted pyrazole derivatives have been investigated as 5-LOX inhibitors, acting by chelating the non-heme iron atom in the active site of the enzyme, thereby preventing its catalytic activity.[18]
Signaling Pathway:
Figure 3: Tubulin Polymerization and its Inhibition.
Quantitative Data: 1,5-Diarylpyrazoles as Tubulin Polymerization Inhibitors
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the effect of 1,5-disubstituted pyrazoles on tubulin polymerization.
[6][16][26][27]
Reagent Preparation:
Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter (e.g., DAPI).
Prepare a stock solution of a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) to serve as controls.
Inhibitor Preparation:
Dissolve the test 1,5-disubstituted pyrazole compounds in DMSO and prepare serial dilutions.
Assay Procedure:
In a pre-warmed 96-well black plate, add the tubulin solution.
Add the test compounds, controls, or vehicle to the respective wells.
Measurement:
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter. An increase in fluorescence indicates tubulin polymerization.
Data Analysis:
Plot the fluorescence intensity against time to generate polymerization curves.
Determine the rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau of the curve).
Calculate the percentage of inhibition of polymerization for each compound concentration.
Determine the IC50 value as previously described.
Protein Kinases
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a common driver of cancer. 1,5-Disubstituted pyrazoles have been successfully developed as inhibitors of several important protein kinases.
Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [2][28][29][30]Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. [2][28][29][30][31]1,5-Disubstituted pyrazole derivatives have been designed to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, blocking its autophosphorylation and subsequent signaling.
[3]
Signaling Pathway:
Figure 4: VEGFR-2 Signaling Pathway and Inhibition.
Mechanism of Action: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. [1][3][20][32][33]Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability. [3]Aurora B, a component of the chromosomal passenger complex, is essential for proper chromosome segregation and cytokinesis. [3]1,5-Disubstituted pyrazoles have been developed as potent inhibitors of Aurora kinases, leading to mitotic defects and apoptosis in cancer cells.
[31]
Signaling Pathway:
Figure 5: Aurora B Kinase Signaling in Mitosis and Inhibition.
Mechanism of Action: Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. [10][27]The activity of CDKs is regulated by their association with cyclins. [10][27]The Cyclin E/CDK2 complex, for instance, is crucial for the G1/S phase transition and the initiation of DNA replication. [13][34][35]Aberrant CDK activity is a hallmark of many cancers. 1,5-Disubstituted pyrazoles have been identified as potent inhibitors of various CDKs, including CDK2, leading to cell cycle arrest and apoptosis.
[21][36][37][32][38]
Signaling Pathway:
Figure 6: CDK2/Cyclin E Signaling Pathway and Inhibition.
Quantitative Data: 1,5-Disubstituted Pyrazoles as Kinase Inhibitors
Neuromodulatory Targets: Interacting with the Endocannabinoid System
The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a wide range of physiological processes, including appetite, pain, mood, and memory.
Cannabinoid Receptor 1 (CB1)
Mechanism of Action: The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. [17]Activation of CB1 receptors by endocannabinoids generally leads to an increase in appetite. [17]Rimonabant, a 1,5-diarylpyrazole, was developed as a selective CB1 receptor antagonist/inverse agonist for the treatment of obesity. [2][17][23][30][39][40]By blocking the CB1 receptor, Rimonabant was shown to reduce food intake and body weight. [2][17][23][30][39][40]The binding of these pyrazole derivatives to the CB1 receptor is thought to involve hydrophobic interactions within a pocket of the receptor.
[19][39][40][41]
Signaling Pathway:
Figure 7: CB1 Receptor Signaling Pathway and Antagonism.
Quantitative Data: 1,5-Diarylpyrazoles as CB1 Receptor Antagonists
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of 1,5-disubstituted pyrazole derivatives for the CB1 receptor.
[4][11][24][42][41]
Membrane Preparation:
Prepare cell membranes from a cell line overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells).
Reagent Preparation:
Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
Select a suitable radioligand with high affinity for the CB1 receptor (e.g., [3H]CP-55,940).
Prepare a stock solution of a known non-labeled CB1 ligand for determining non-specific binding (e.g., unlabeled CP-55,940).
Inhibitor Preparation:
Dissolve the test 1,5-disubstituted pyrazole compounds in DMSO and prepare serial dilutions.
Assay Procedure:
In a 96-well plate, add the binding buffer.
Add the radioligand at a fixed concentration (typically at its Kd value).
Add the test compounds at various concentrations.
For total binding wells, add only the radioligand and vehicle.
For non-specific binding wells, add the radioligand and an excess of the non-labeled ligand.
Add the cell membrane preparation to all wells.
Incubate the plate for a specified time (e.g., 90 minutes) at 30°C.
Filtration and Detection:
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation cocktail.
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
Calculate the IC50 value and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The 1,5-disubstituted pyrazole scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of a wide range of biological targets. This guide has provided a comprehensive overview of some of the most significant targets, including enzymes involved in inflammation and cancer, a key structural protein in cell division, and a critical receptor in the central nervous system. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery.
The future of 1,5-disubstituted pyrazole research lies in the continued exploration of new biological targets and the development of derivatives with improved pharmacokinetic and pharmacodynamic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel pyrazole-based therapeutics with enhanced efficacy and safety profiles. As our understanding of the molecular basis of disease deepens, the "privileged" nature of the 1,5-disubstituted pyrazole scaffold ensures its continued prominence in the development of the next generation of medicines.
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Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive. (2024)
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Hit-to-lead optimization of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of KDR kinase inhibitors - PubMed. (2006) Available at: [Link]
The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC. Available at: [Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (2023) Available at: [Link]
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The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (2007) Available at: [Link]
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Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC. Available at: [Link]
ZYFLO® (zileuton tablets) DESCRIPTION Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the f - accessdata.fda.gov. (2012) Available at: [Link]
Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC. Available at: [Link]
CDK Signaling Pathway - Creative Diagnostics. Available at: [Link]
Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action | Bioconjugate Chemistry - ACS Publications. (2016) Available at: [Link]
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. Available at: [Link]
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed. (1997) Available at: [Link]
Cannabinoid receptor antagonist - Wikipedia. Available at: [Link]
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available at: [Link]
The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC. Available at: [Link]
Combretastatin a4 – Knowledge and References - Taylor & Francis. Available at: [Link]
Zileuton, 5-Lipoxygenase Inhibitor, Acts as a Chemopreventive Agent in Intestinal Polyposis, by Modulating Polyp and Systemic Inflammation - Our journal portfolio - PLOS. (2015) Available at: [Link]
5-Lipoxygenase pathway of arachidonic acid oxygenation. - ResearchGate. Available at: [Link]
The activation of 5-lipoxygenase (5-LO) pathway of AA metabolism by the... - ResearchGate. Available at: [Link]
Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC. Available at: [Link]
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers. (2022) Available at: [Link]
Cyclooxygenase pathways - Biblioteka Nauki. (2014) Available at: [Link]
Strategic Engineering of Pyrazole Scaffolds in Drug Discovery: Synthesis, SAR, and Clinical Success
Abstract The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, underpinning over 40 FDA-approved therapeutics including blockbuster kinase inhibitors and anti-inflammatory agent...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, underpinning over 40 FDA-approved therapeutics including blockbuster kinase inhibitors and anti-inflammatory agents.[1][2] Its unique electronic profile—simultaneously acting as a hydrogen bond donor (N1-H) and acceptor (N2)—allows it to mimic peptide bonds and engage critical binding pockets, particularly the ATP-binding hinge region of kinases. This technical guide provides a rigorous framework for the design, regioselective synthesis, and biological validation of novel pyrazole-containing bioactive molecules, moving beyond basic literature reviews to offer actionable, field-proven protocols.
The Pharmacophore Advantage: Why Pyrazole?
The pyrazole moiety is not merely a linker; it is a functional pharmacophore. Its utility stems from three physicochemical pillars:
Canonical Hinge Binding: In kinase inhibitors, the pyrazole motif frequently serves as a bi-dentate ligand. The N2 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region, while the N1-H (or an adjacent substituent) donates a hydrogen bond.
Bioisosterism: Pyrazoles effectively mimic amides, esters, and imidazoles but offer superior metabolic stability against hydrolysis and oxidation.
Vectorial Rigidity: The planar 5-membered ring holds substituents at defined angles (approx. 104° between N1-N2-C3), allowing precise projection of functional groups into solvent-exposed regions or hydrophobic pockets.
Table 1: Physicochemical Profile of the Pyrazole Core
Property
Value/Characteristic
Impact on Drug Design
pKa (1H-pyrazole)
~2.5 (conjugate acid)
Weak base; protonated only in highly acidic media.
pKa (N-H deprotonation)
~14.0
Weak acid; N-H can be functionalized or serve as H-bond donor.
LogP
0.26
Moderate hydrophilicity; improves solubility compared to phenyl rings.
Aromaticity
6 -electrons
Stable to oxidative metabolism (unlike furan/pyrrole).
Dipole Moment
High
Enhances intermolecular interactions (H-bonding).
Advanced Synthetic Protocols: Solving the Regioselectivity Challenge
The historical bottleneck in pyrazole synthesis is regioselectivity . The condensation of monosubstituted hydrazines with unsymmetrical 1,3-diketones typically yields a mixture of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.
We present two high-fidelity protocols to overcome this: Fluorinated Solvent Control and the Tosylhydrazone/Alkyne Cycloaddition .
Diagram 1: Decision Matrix for Regioselective Pyrazole Synthesis
Caption: Workflow for selecting synthetic routes based on required regioisomer. Fluorinated solvents stabilize specific intermediates to enforce regiocontrol.
Protocol A: Regioselective Synthesis via Fluorinated Solvents
Rationale: Fluorinated alcohols like hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) act as strong hydrogen bond donors. They selectively solvate the carbonyl oxygen of the 1,3-diketone, influencing the nucleophilic attack of the hydrazine and directing the reaction toward a single regioisomer (typically the 1,5-isomer) with ratios >95:5.
Preparation: Dissolve the 1,3-diketone (1.0 mmol) in HFIP (5 mL, 0.2 M) in a round-bottom flask.
Addition: Add the substituted hydrazine hydrochloride followed by dropwise addition of triethylamine.
Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS. Note: HFIP accelerates the reaction compared to EtOH.
Workup: Evaporate the volatile HFIP under reduced pressure (recoverable).
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4. If necessary, purify via short flash chromatography, though crude purity is often >90%.
Protocol B: 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones
Rationale: This method avoids 1,3-diketones entirely, using alkynes and hydrazones to access sterically crowded 1,3,5-substitution patterns that are difficult to synthesize otherwise.
Step-by-Step Methodology:
Reagents: Combine N-tosylhydrazone (1.0 equiv) and terminal alkyne (1.2 equiv) in 1,4-dioxane.
Catalyst: Add K2CO3 (2.0 equiv). Optional: CuI (10 mol%) can accelerate the reaction.
Cyclization: Heat to 100°C in a sealed tube for 8–12 hours.
Mechanism: The base generates a diazo intermediate in situ, which undergoes [3+2] cycloaddition with the alkyne, followed by elimination of the tosyl group (or migration depending on conditions).
The most prolific application of pyrazoles is in kinase inhibition. The Structure-Activity Relationship (SAR) usually follows a "Head-Tail" model.
The Head (Pyrazole Core): Binds to the ATP-binding hinge.
The Tail (C3/C5 Substituents): Extends into the hydrophobic back pocket (selectivity filter) or the solvent-exposed region (solubility/PK modulation).
Case Study: Ruxolitinib (JAK1/2 Inhibitor)
Ruxolitinib utilizes a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine mimic).[3] The pyrazole nitrogen forms a critical hydrogen bond with the hinge region of the Janus Kinase (JAK), blocking ATP access.
Caption: Mechanism of Action for Ruxolitinib.[3][4] The drug selectively inhibits JAK, preventing STAT phosphorylation and downstream inflammatory gene transcription.
Biological Evaluation Protocols
Trustworthy data requires self-validating experimental systems.
A. In Vitro Kinase Assay (FRET-based)
Objective: Determine IC50 against a specific kinase (e.g., JAK2, ALK).
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate (e.g., ULight-JAK1), ATP (at Km concentration), Test Compound (Pyrazole).
Setup: In a 384-well white plate, add 5 µL of compound (serial dilution in DMSO).
Initiation: Add 5 µL of Enzyme/Substrate mix. Incubate 5 min. Add 5 µL ATP to start reaction.
Analysis: Plot dose-response curve in GraphPad Prism to calculate GI50.
Marketed Pyrazole Therapeutics
Analyzing successful drugs reveals the versatility of the scaffold.
Drug Name
Target
Indication
Pyrazole Role
Year Approved
Celecoxib
COX-2
Inflammation/Pain
1,5-diarylpyrazole provides scaffold rigidity and selectivity for the COX-2 side pocket.
1998
Ruxolitinib
JAK1/2
Myelofibrosis
Hinge binder (ATP competitive).
2011
Crizotinib
ALK/ROS1
NSCLC (Lung Cancer)
3-substituted pyrazole interacts with the hinge region; 5-position solubilizing group.
2011
Ibrutinib
BTK
Mantle Cell Lymphoma
Pyrazolo[3,4-d]pyrimidine core; covalent binder.
2013
Encorafenib
BRAF
Melanoma
Pyrazole N-H forms H-bond with Glu501 in BRAF.
2018
References
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 2025.[6] Link
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Link
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 2014.[7] Link
Effect of Solvent on Regioselectivity in the Synthesis of 1-Phenyl-3-aryl-5-(trifluoromethyl)pyrazoles. Journal of Organic Chemistry, 2013. Link
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 2024. Link
Technical Guide: Reactivity & Stability of (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol
The following is an in-depth technical guide on the reactivity, stability, and synthetic utility of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol . Executive Summary (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol (CAS: 1007514-...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the reactivity, stability, and synthetic utility of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol .
Executive Summary
(1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol (CAS: 1007514-73-9 ) is a versatile heterocyclic building block used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and GPCR ligands.[1][2] Its structural core features an electron-rich pyrazole ring substituted with an ethyl group at the N1 position, a methyl group at C5, and a reactive hydroxymethyl moiety at C3. This guide details its physicochemical profile, validated synthetic routes, reactivity patterns, and stability parameters to support its application in drug discovery and process chemistry.
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9]
Property
Data
IUPAC Name
(1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol
CAS Number
1007514-73-9
Molecular Formula
C₇H₁₂N₂O
Molecular Weight
140.18 g/mol
Appearance
Colorless to pale yellow oil or low-melting solid
Solubility
Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
pKa (Calculated)
~13.5 (Alcohol), ~2.5 (Pyrazole N2 protonation)
LogP
~0.6 (Predicted)
Structural Analysis
The molecule consists of a 1,5-disubstituted pyrazole core.[3] The regiochemistry is critical:
N1-Ethyl: Sterically shields the N1 nitrogen and influences the electronic distribution of the ring.[1]
C5-Methyl: Provides steric bulk adjacent to N1, preventing coordination at N1 and directing electrophilic attacks to C4.[1]
C3-Hydroxymethyl: A primary alcohol acting as the primary handle for further derivatization (oxidation, halogenation, esterification).
Synthesis & Manufacturing
The synthesis of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is typically achieved via a two-step sequence: cyclocondensation followed by reduction.[1] This route ensures high regioselectivity for the 1,5-isomer over the 1,3-isomer.[1]
Step 1: Regioselective Cyclocondensation
Precursors: Ethyl 2,4-dioxovalerate (Ethyl acetopyruvate) and Ethylhydrazine.
Mechanism: The terminal nitrogen of ethylhydrazine (more nucleophilic) attacks the C2 ketone of the diketo-ester (more electrophilic than the C4 ketone adjacent to the ester). This regioselectivity yields Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate .[3]
Step 2: Carbonyl Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂.
Protocol: The ester is reduced to the primary alcohol in an ethereal solvent (THF or Diethyl Ether).
Validated Experimental Protocol (Step 2)
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Reagent Prep: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF (0.5 M) at 0°C.
Addition: Add a solution of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) in THF dropwise over 30 minutes.
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).
Isolation: Filter the aluminum salts, dry the filtrate over MgSO₄, and concentrate in vacuo.
Purification: Flash column chromatography (DCM/MeOH) if necessary.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from acyclic precursors to the target alcohol.
Reactivity Profile
The reactivity of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is dominated by the primary alcohol and the electron-rich aromatic ring.[1]
Hydroxymethyl Group Transformations
The C3-hydroxymethyl group is a versatile handle for expanding the carbon skeleton.[1]
Oxidation to Aldehyde: Treatment with Manganese Dioxide (MnO₂) or Swern conditions yields 1-ethyl-5-methyl-1H-pyrazole-3-carbaldehyde .[1] This is a key intermediate for reductive aminations.
Oxidation to Carboxylic Acid: Stronger oxidants (KMnO₄ or Jones Reagent) convert the alcohol directly to 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid .[1]
Halogenation: Reaction with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) yields the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivatives. These are potent electrophiles for nucleophilic substitution (e.g., with amines or thiols).
Pyrazole Ring Chemistry[8][13][14]
Electrophilic Aromatic Substitution (EAS): The C4 position is the most nucleophilic site on the ring.
Halogenation:[1][4] Reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) readily installs a halogen at C4.[1]
Nitration: HNO₃/H₂SO₄ introduces a nitro group at C4, though the acidic conditions may affect the alcohol (ester formation with nitrate).
Coordination Chemistry: The N2 nitrogen has a lone pair available for coordination to metal centers, making this molecule a potential bidentate ligand (N2 + OH).
Reactivity Pathway Diagram[1]
Figure 2: Major divergent synthetic pathways for the target molecule.
Stability & Handling
Thermal & Chemical Stability
Thermal: The molecule is stable at ambient temperatures. It can withstand reflux in standard organic solvents (THF, EtOH) without degradation. However, prolonged heating >150°C may cause dehydration or polymerization.
Hydrolytic: Highly stable to hydrolysis in neutral and basic aqueous media. In strong acids, the alcohol may undergo protonation and elimination (dehydration) to form a stabilized carbocation, leading to etherification or polymerization.
Oxidative: The primary alcohol is susceptible to slow air oxidation over months. Store under an inert atmosphere (Argon/Nitrogen).
Storage Recommendations
Temperature: 2–8°C (Refrigerate).
Atmosphere: Inert gas (Argon preferred).
Container: Amber glass vials (protect from light if halogenated derivatives are present).
PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during handling.
References
PubChem. (n.d.). Compound Summary: (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol.[1][2] National Library of Medicine. Retrieved from [Link]
El-Borai, M. A., et al. (2024). "New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities." Organics, 5(3), 290–297.[5] (Describes analogous synthesis and reduction protocols).
Martins, M. A. P., et al. (2001). "Regiochemistry of the reaction of 1,3-diketones with methylhydrazine." Journal of Heterocyclic Chemistry, 38(3), 639-643. (Foundational text on pyrazole regioselectivity).
Technical Guide: Chemoselective Reduction of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carbaldehyde
Executive Summary This technical guide details the reduction of 1-ethyl-5-methyl-1H-pyrazole-3-carbaldehyde to its corresponding primary alcohol, (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol . This transformation is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the reduction of 1-ethyl-5-methyl-1H-pyrazole-3-carbaldehyde to its corresponding primary alcohol, (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol . This transformation is a critical step in the synthesis of pharmacophores found in kinase inhibitors and anti-inflammatory agents.
While Lithium Aluminum Hydride (
) is a viable reducing agent, this guide prioritizes Sodium Borohydride () due to its superior chemoselectivity, operational safety profile, and compatibility with scale-up operations. The protocol outlined below ensures high yield (>90%) while preserving the integrity of the pyrazole ring system.
Part 1: Chemical Strategy & Mechanistic Insight
Substrate Analysis
The substrate features an electron-rich pyrazole core with two key substituents:
N1-Ethyl / C5-Methyl: These alkyl groups stabilize the ring but increase lipophilicity compared to the N-methyl analogs.
C3-Carbaldehyde: The electrophilic carbonyl carbon is the reaction center. Position 3 is less sterically hindered than position 5, facilitating rapid nucleophilic attack.
The reduction proceeds via the nucleophilic addition of a hydride ion (
) from the borohydride complex to the carbonyl carbon of the aldehyde.
Nucleophilic Attack: The boron-hydride bond polarizes, delivering a hydride to the carbonyl carbon (C=O).
Alkoxide Formation: The oxygen accepts the electrons, forming a tetrahedral borate intermediate.
Protonation (Workup): Upon quenching with acid or water, the B-O bond hydrolyzes, yielding the primary alcohol.
Figure 1: Mechanistic pathway of borohydride reduction. The hydride transfer is the rate-determining step.
Part 2: Experimental Protocol (The "Gold Standard")
Objective: Synthesis of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol on a 10 mmol scale.
Materials & Stoichiometry
Component
Role
Eq.
Mass/Vol
Aldehyde Substrate
Reactant
1.0
1.38 g (approx.)
Sodium Borohydride
Reductant
1.5
0.57 g
Methanol (MeOH)
Solvent
--
20 mL (0.5 M)
Acetic Acid / Water
Quench
--
Excess
Note: Theoretically, 0.25 eq of
can reduce 1 eq of aldehyde, but 1.0–1.5 eq is standard to ensure rapid completion.
Step-by-Step Methodology
Step 1: Solubilization
Charge a 100 mL round-bottom flask (RBF) with a magnetic stir bar and 10 mmol of 1-ethyl-5-methyl-1H-pyrazole-3-carbaldehyde.
Add 20 mL of Methanol . Stir at room temperature (RT) until fully dissolved.
Insight: If solubility is poor, a co-solvent mixture of MeOH/DCM (4:1) can be used, though pure MeOH is preferred for
kinetics.
Step 2: Reduction
Cool the solution to 0°C using an ice bath.
Reasoning: Cooling controls the exotherm and prevents potential side reactions or "runaway" bubbling upon reagent addition.
Add Sodium Borohydride (
) portion-wise over 10 minutes.
Caution: Gas evolution (
) will occur. Ensure the system is vented (do not seal tightly).
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 1–2 hours .
Step 3: Process Control (TLC/HPLC)
TLC Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.
Visualization: UV lamp (254 nm). The alcohol is more polar (lower
) than the aldehyde.
Endpoint: Complete disappearance of the aldehyde spot.
Step 4: Quench & Workup
Cool the mixture back to 0°C .
Slowly add saturated
solution or 1M Acetic Acid (approx 10 mL) to quench excess hydride.
Critical: Add dropwise to manage foaming.
Evaporate the bulk Methanol under reduced pressure (Rotary Evaporator).
Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL) .
Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous
.
Step 5: Isolation
Filter off the drying agent.
Concentrate in vacuo to yield the crude alcohol.
Purification: Usually, the product is pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
Figure 2: Operational workflow for the batch reduction process.
Part 3: Analytical Validation & Safety
Expected NMR Data
To validate the transformation, compare the Proton NMR (
NMR) of the product against the starting material.
Signal
Aldehyde (Start)
Alcohol (Product)
Interpretation
-CHO (Aldehyde)
~9.8 - 10.0 ppm (s)
Absent
Confirm reduction of carbonyl.
-CH2-OH (Methylene)
Absent
~4.4 - 4.6 ppm (s or d)
New signal indicating primary alcohol.
-OH (Hydroxyl)
Absent
~5.0 - 5.5 ppm (br)
Exchangeable proton (broad).
Pyrazole-H (C4)
~6.5 ppm
~6.0 - 6.3 ppm
Slight upfield shift due to loss of electron-withdrawing CHO.
Safety & Toxicology (E-E-A-T)
Pyrazole Derivatives: Generally irritants. 1-methyl-1H-pyrazole-3-carbaldehyde is classified as a Skin/Eye Irritant (Category 2) and Acute Toxicant (Oral) [1]. Handle 1-ethyl analogs with similar caution.
Sodium Borohydride: Water-reactive solid. Toxic if swallowed.[3] In contact with acids, it releases flammable Hydrogen gas.
Engineering Controls: Perform all solid handling in a fume hood. Wear nitrile gloves and safety goggles.
Part 4: Troubleshooting Common Issues
Issue
Probable Cause
Corrective Action
Incomplete Reaction
Wet solvent or old reagent.
Use fresh . Ensure MeOH is not heavily water-contaminated (though tolerates some water).
Over-reduction
Not applicable for this substrate.
will not reduce the pyrazole ring or the ethyl/methyl groups.
Product is an Oil
Residual solvent.
High-vacuum drying for 4+ hours. If still oily, induce crystallization by scratching with pentane.
Synthetic protocol for (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
Application Note: AN-SYN-2026-04 Abstract & Strategic Overview The pyrazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for imidazole and pyridine in kinase inhibitors, GPCR ligands, a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2026-04
Abstract & Strategic Overview
The pyrazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for imidazole and pyridine in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The specific target, (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol , presents a classic challenge in heterocyclic synthesis: regiocontrol .
The synthesis hinges on the construction of the pyrazole ring from an unsymmetrical 1,3-dicarbonyl precursor. The reaction of monosubstituted hydrazines with 1,3-diketones typically yields a mixture of regioisomers (1,5- vs. 1,3-substitution). This protocol details a regioselective cyclization strategy followed by a chemoselective reduction , ensuring high isomeric purity (>98%) of the final alcohol.
Core Challenges & Solutions
Regioselectivity: Direct condensation of ethylhydrazine with ethyl acetopyruvate yields two isomers. We utilize steric differentiation and solvent polarity to favor the formation of the 1-ethyl-5-methyl-3-carboxylate precursor, followed by rigorous chromatographic separation.
Chemoselectivity: Reduction of the ester moiety must be performed without affecting the pyrazole ring unsaturation.
Retrosynthetic Analysis
The synthetic pathway disconnects the target alcohol to its corresponding ester precursor, which is assembled via the Knorr pyrazole synthesis.
Figure 1: Retrosynthetic disconnection showing the key ester intermediate.
Experimental Protocol
Phase 1: Cyclocondensation & Isomer Separation
Objective: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate.
Ethyl 2,4-dioxovalerate (Ethyl acetopyruvate): 10.0 g (63.2 mmol)
Ethylhydrazine dihydrochloride: 9.2 g (69.5 mmol, 1.1 eq)
Ethanol (Absolute): 150 mL
Acetic Acid (Glacial): 1.0 mL (Catalytic)
Sodium Acetate (optional, to buffer HCl): 5.7 g (69.5 mmol)
Step-by-Step Methodology:
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethylhydrazine dihydrochloride (9.2 g) and Sodium Acetate (5.7 g) in Ethanol (100 mL). Stir for 15 minutes at room temperature to liberate the free hydrazine base in situ.
Addition: Add Ethyl 2,4-dioxovalerate (10.0 g) dissolved in Ethanol (50 mL) dropwise over 20 minutes. Note: Slow addition helps control the exotherm.
Cyclization: Add Glacial Acetic Acid (1.0 mL). Heat the reaction mixture to reflux (78°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes). You will likely observe two spots corresponding to the regioisomers.[1]
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.[2]
Extraction: Resuspend the residue in Water (100 mL) and extract with Ethyl Acetate (3 x 75 mL). Combine organic layers, wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield a crude yellow oil.
Purification (CRITICAL): The crude oil contains both the 1-ethyl-5-methyl-3-carboxylate (Target Isomer) and the 1-ethyl-3-methyl-5-carboxylate (Undesired Isomer).
Column Chromatography: Load the crude oil onto a silica gel column.
Eluent: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.
Identification: The 1-ethyl-5-methyl-3-carboxylate typically elutes second (more polar due to the exposed ester at C3, whereas the C5-ester in the isomer is sterically shielded by the N-ethyl group).
Yield: Expect ~6.5 g (52%) of the desired isomer as a white/off-white solid.
Analytical Checkpoint (Isomer Verification):
NOE NMR: Irradiate the N-Ethyl methylene signal.
Target (1,5-dimethyl pattern): You should observe NOE enhancement of the C5-Methyl group.
Undesired (1,3-dimethyl pattern): You would observe NOE enhancement of the C5-Ester (or lack of methyl enhancement).
Phase 2: Chemoselective Reduction
Objective: Conversion of the ester to the primary alcohol.[3]
Reagents:
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (from Phase 1): 5.0 g (25.5 mmol)
Lithium Aluminum Hydride (LiAlH4): 1.0 M in THF (30.6 mL, 1.2 eq)
Tetrahydrofuran (THF, anhydrous): 100 mL
Rochelle's Salt (Potassium sodium tartrate): Saturated aqueous solution.
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL two-neck flask under Nitrogen atmosphere. Add anhydrous THF (80 mL) and cool to 0°C in an ice bath.
Reagent Prep: Carefully add the LiAlH4 solution (30.6 mL) via syringe. Caution: LiAlH4 is pyrophoric; handle with extreme care.
Addition: Dissolve the pyrazole ester (5.0 g) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4 suspension at 0°C over 30 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor by TLC (100% EtOAc or 5% MeOH/DCM); the starting ester spot should disappear.
Fieser Workup (Quenching): Cool the flask back to 0°C. Carefully add the following in sequence (slowly!):
1.2 mL Water
1.2 mL 15% NaOH solution
3.6 mL Water
Filtration: A white granular precipitate (aluminum salts) will form. Stir for 15 minutes, then add anhydrous MgSO₄ to dry the solution. Filter through a pad of Celite. Rinse the pad with THF.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
Final Purification: If necessary, purify via flash chromatography (EtOAc/Hexanes 1:1 to 100% EtOAc) or recrystallization from Et₂O/Hexanes.
Diagnostic singlet at ~6.05 ppm confirms pyrazole ring.
MS (ESI)
[M+H]⁺ = 141.2
Purity (HPLC)
>98% (Area %)
Critical for biological assays.
Workflow Visualization
The following diagram illustrates the decision logic and process flow, emphasizing the critical isomer separation step.
Figure 2: Process flow for the isolation and reduction of the target pyrazole.
References
Regioselectivity in Pyrazole Synthesis:
Groshev, Y. G., et al. "Regioselectivity of the Reaction of 1,3-Dicarbonyl Compounds with Hydrazines." Russian Chemical Reviews, 2018.
(General reference for hydrazine/diketone condensation rules).
Synthesis of Pyrazole Carboxylates:
Tighadouini, S., et al. "Synthesis, X-Ray Structure... of a Novel Pyrazole Carboxylic Acid." Current Topics in Medicinal Chemistry, 2025.
Reduction Protocols (LiAlH4):
"Reduction of Carboxylic Acids and Esters." Organic Chemistry Portal.
Analytical Characterization (NMR of Pyrazoles):
"Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Technical Notes.
Precursor Data (Ethyl 2,4-dioxovalerate):
PubChem Compound Summary for CID 16394811.
Application Note: Strategic Derivatization of (1H-Pyrazol-yl)methanol Scaffolds
Topic: Derivatization of the Hydroxymethyl Group on the Pyrazole Ring Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Derivatization of the Hydroxymethyl Group on the Pyrazole Ring
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Value
The hydroxymethyl pyrazole moiety (e.g., (1H-pyrazol-3-yl)methanol) is a "privileged" pharmacophore found in numerous kinase inhibitors and anti-inflammatory agents. The hydroxyl group serves as a versatile synthetic handle, allowing the pyrazole ring to be tethered to solubilizing groups, lipophilic tails, or specific binding elements.
However, this scaffold presents unique challenges:
Amphoteric Nature: The pyrazole ring possesses both a basic pyridine-like nitrogen (
) and an acidic pyrrole-like nitrogen (, pKa ~14).
Competitive Nucleophilicity: Without N-protection, reagents intended for the hydroxyl group may react with the ring nitrogen (
-alkylation vs. -alkylation).
Intermediate Instability: Halomethyl pyrazoles (activated alcohols) are often unstable free bases, prone to polymerization or hydrolysis.
This guide details three high-value derivatization workflows: Oxidation (to aldehydes), Halogenation/Substitution (to amines/ethers), and Deoxofluorination (bioisosteric replacement).
Reaction Landscape Visualization
The following diagram outlines the decision tree for derivatizing the hydroxymethyl handle.
Caption: Strategic workflow for converting the hydroxymethyl handle into diverse functionalities. N-protection is recommended to prevent side reactions.
Critical Pre-requisite: N-Protection
Why: The pyrazole NH is nucleophilic. Attempting to activate the alcohol (e.g., with mesyl chloride or thionyl chloride) without protection often leads to intermolecular
-alkylation or polymerization.
Recommendation: Use Tetrahydropyranyl (THP) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) groups for robust stability during basic workups.
Workflow A: Oxidation to Pyrazole-Carbaldehyde
Converting the alcohol to an aldehyde enables Reductive Amination, a cornerstone reaction for generating amine libraries.
is highly selective for allylic/benzylic-type alcohols (which pyrazole methanol mimics) and does not over-oxidize to the carboxylic acid. It avoids the heavy metal toxicity of Cr and the explosive risk of IBX.
Detailed Protocol
Preparation: In a round-bottom flask, dissolve N-protected (pyrazol-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Chloroform (0.1 M concentration).
Addition: Add Activated
(10.0 – 20.0 eq).
Note: A large excess is required because the reaction is heterogeneous and surface-area dependent.
Reaction: Stir vigorously at reflux (40°C) for 4–16 hours. Monitor by TLC (the aldehyde is usually less polar than the alcohol).
Workup: Filter the black suspension through a pad of Celite . Rinse the pad thoroughly with DCM.
Isolation: Concentrate the filtrate in vacuo. The resulting aldehyde is typically pure enough for the next step.
Data Summary:
Parameter
Specification
Reagent
Activated MnO2 (Sigma-Aldrich or freshly prepared)
This route converts the hydroxyl group into a leaving group (chloride), allowing displacement by amines, thiols, or alkoxides.
The "Salt Trap" (Expert Insight)
When reacting pyrazole methanol with Thionyl Chloride (
), the byproduct is HCl. The pyrazole ring (basic nitrogen) will capture this HCl, forming a hydrochloride salt .
Risk: If you attempt to isolate the free base of a chloromethyl pyrazole, it may self-react (polymerize) explosively or degrade rapidly.
Solution: Isolate as the HCl salt or use immediately in the next step.
Detailed Protocol
Step 1: Chlorination
Setup: Dissolve (pyrazol-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M).
Activation: Cool to 0°C. Add Thionyl Chloride (
) (2.0 eq) dropwise.
Optional: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack intermediate if the reaction is sluggish.
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
Observation: A precipitate (the HCl salt) may form.
Workup: Evaporate solvent and excess
strictly in vacuo. Co-evaporate with toluene (2x) to remove trace acid. Do not perform an aqueous workup.
Result: The solid residue is the chloromethyl pyrazole hydrochloride salt.
Step 2: Displacement (SN2)
Solvation: Suspend the crude chloride salt in Acetonitrile (MeCN) or DMF .
Base: Add Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt and scavenge HCl generated during substitution.
Nucleophile: Add the desired Amine (1.2 eq).
Reaction: Stir at 60°C for 4–12 hours.
Purification: Standard aqueous extraction (EtOAc/NaHCO3) followed by flash chromatography.
Caption: Protocol flow for chlorination emphasizing the isolation of the stable HCl salt intermediate.
Workflow C: Deoxofluorination
Replacing -OH with -F is a classic bioisosteric strategy to block metabolism and modulate pKa without significantly changing steric bulk.
Mechanism & Safety
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Safety: DAST releases HF upon hydrolysis and can be explosive at high temperatures. Never heat DAST reactions above 50°C.
Detailed Protocol
Drying: Ensure the starting material is strictly anhydrous.
Setup: Dissolve N-protected (pyrazol-yl)methanol (1.0 eq) in anhydrous DCM in a plastic or Teflon vessel (glass is acceptable for short durations, but HF etches glass).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Addition: Add DAST (1.5 eq) dropwise via syringe.
Equilibration: Stir at -78°C for 30 mins, then allow to warm slowly to RT over 2 hours.
Quench (Critical): Pour the reaction mixture slowly into saturated NaHCO3 solution. Caution: Vigorous effervescence (CO2 evolution).
Extraction: Extract with DCM, dry over MgSO4, and concentrate.
References
Review of Pyrazole Synthesis & Properties:
Kumar, K. A., & Jayaroopa, P. (2013).[1] Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research.[1]
Oxidation Methodologies (MnO2 Selectivity):
Podlech, J. (2010). Oxidation of Alcohols to Aldehydes and Ketones.[2] Science of Synthesis.
Chlorination & Dimerization Risks:
Holzer, W., & Hahn, G. (2008). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Molecules.
Fluorination Protocols (DAST):
Middleton, W. J., & Bingham, E. M. (1977). 4-Nitrobenzyl Fluoride. Organic Syntheses.
Mitsunobu Reaction on Pyrazoles:
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews.
Application Note: Optimizing Kinase Inhibition Assays for Pyrazole Scaffolds
Introduction: The Pyrazole Advantage and Challenge The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif in numerous FDA-approved kinase inhibitors, including Crizotini...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Advantage and Challenge
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif in numerous FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2), and Avapritinib (PDGFRA/KIT) [1, 2].
Functionally, pyrazole derivatives typically act as Type I inhibitors . They function as adenine mimetics, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. While this mechanism offers high potency, it introduces specific assay challenges:
ATP Competition: Potency (
) is strictly dependent on ATP concentration.
Solubility & Aggregation: Many pyrazole leads are hydrophobic, leading to precipitation or colloidal aggregation (promiscuous inhibition) in aqueous buffers.
Fluorescence Interference: Substituted pyrazoles can exhibit intrinsic fluorescence, interfering with standard FRET/FP readouts.
This guide outlines a robust, self-validating protocol using a Luminescent ADP-Detection Assay (e.g., ADP-Glo™) . This format is selected to minimize compound interference while providing high sensitivity for ATP-competitive kinetics.
Pre-Experimental Critical Factors
Solubility and Acoustic Dispensing
Pyrazoles often suffer from poor aqueous solubility. Traditional serial dilution in buffer can lead to "crashing out," resulting in false negatives (flat dose-response).
Recommendation: Prepare 10 mM stocks in 100% anhydrous DMSO.
Best Practice: Use Acoustic Liquid Handling (e.g., Echo®) to dispense nanoliter volumes directly into the assay plate. This maintains the DMSO concentration constant and low (<1%) across all data points, preventing solvent effects from skewing the curve.
The ATP
Rule
Because pyrazoles compete with ATP, the
value is relative. To generate data comparable across different kinases or labs, assays must be run at the apparent Michaelis constant () of ATP for the specific kinase.
If
: The inhibitor is outcompeted, artificially inflating the (lower apparent potency).
If
: The inhibitor binds too easily, artificially lowering the .
Standard: Run the assay at
.
Controlling Promiscuous Aggregation
Hydrophobic pyrazoles can form colloidal aggregates that sequester enzyme, causing non-specific inhibition.
Control: Include 0.01% v/v Triton X-100 or Brij-35 in the reaction buffer. Detergents disrupt colloidal aggregates without affecting specific binding.
Visualizing the Mechanism
The following diagram illustrates the competitive nature of the assay and the critical equilibrium points.
Figure 1: Competitive binding mechanism. Pyrazole inhibitors compete directly with ATP for the free kinase. Successful inhibition prevents ADP formation, reducing the luminescent signal.
Prepare the following buffers fresh on the day of the experiment.
Component
Concentration
Purpose
Base Buffer
40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂
Physiological pH and cofactor.
Additives
0.1 mg/mL BSA, 50 µM DTT
Stabilize enzyme; prevent oxidation.
Detergent
0.01% Brij-35
Critical: Prevents pyrazole aggregation.
Substrate
Peptide/Protein (Specific to Kinase)
Phosphorylation target.
ATP
At (typically 10–50 µM)
Co-substrate (competitor).
Assay Workflow (384-well Low Volume Plate)
Step 1: Inhibitor Titration (Source Plate)
Prepare a 10 mM stock of the pyrazole compound in 100% DMSO.
Perform a 12-point, 3-fold serial dilution in DMSO.
Transfer 50 nL of compound to the empty assay plate (384-well white solid bottom) using an acoustic dispenser.
Controls: Include "High Control" (DMSO only, no inhibitor) and "Low Control" (Reference inhibitor e.g., Staurosporine at 10 µM).
Step 2: Enzyme Addition
Dilute Kinase to
optimal concentration (determined via linearity test) in Assay Buffer.
Dispense 2.5 µL of
Kinase into all wells.
Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the pyrazole to bind the hinge region before ATP competition begins.
Figure 2: Step-by-step workflow for the ADP-Glo kinase assay, emphasizing the pre-incubation step critical for pyrazole binding.
Data Analysis & Validation
Quality Control (Z-Factor)
Before calculating
, validate the assay plate quality using the Z' factor:
Target:
indicates a robust assay.
Troubleshooting: If
, check for pipetting errors or pyrazole precipitation.
IC50 Calculation
Normalize data to Percent Inhibition:
Fit the data to a 4-parameter logistic (Hill) equation.
Converting IC50 to Ki (Cheng-Prusoff)
For ATP-competitive pyrazoles, the
is not an absolute constant.[2] Convert it to the inhibition constant () using the Cheng-Prusoff equation [3, 4]:
Note: If the assay is run exactly at
, then . This simple conversion allows for rapid estimation of binding affinity.
References
Fabbri, L. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI Molecules. [Link]
Ansari, A. et al. (2017). Pyrazole; A Privileged Scaffold of Medicinal Chemistry. ResearchGate / Organic & Medicinal Chemistry. [Link]
Cheng, Y., Prusoff, W.H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
Cer, R. et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. NCBI / Nucleic Acids Research. [Link]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Substituted Pyrazoles
Executive Summary & Biological Relevance The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonaba...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Relevance
The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . Traditional solvothermal synthesis (reflux) of these compounds often suffers from prolonged reaction times (2–24 hours), variable yields, and the requirement for toxic volatile organic solvents.
This guide details the transition from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) .[1][2] By leveraging dielectric heating, researchers can achieve reaction completion in minutes with superior purity profiles. We provide two validated protocols: a standard ethanol-based synthesis and a "Green Chemistry" aqueous protocol.
Theoretical Basis: Why Microwave?
Unlike conventional heating, which relies on thermal conduction (vessel wall
solvent reactant), microwave irradiation heats the reaction matrix directly through two primary mechanisms:
Dipolar Polarization: Dipolar molecules (solvents/reagents) try to align with the oscillating electric field. The friction from this realignment generates internal heat.
Ionic Conduction: Dissolved ions oscillate back and forth under the microwave field, generating heat through collision.
Critical Parameter: Loss Tangent (
)
The efficiency of heating is dictated by the solvent's Loss Tangent (
), a measure of its ability to convert electromagnetic energy into heat.[3][4][5]
Table 1: Solvent Selection Guide for Pyrazole Synthesis
Solvent Class
Solvent
(2.45 GHz)
Heating Efficiency
Application Note
High Absorber
Ethanol
0.941
Excellent
Recommended for standard Knorr synthesis.
High Absorber
DMSO
0.825
Excellent
Use for high-temperature libraries (>180°C).
Medium Absorber
Water
0.123
Good
Ideal for "Green" aqueous protocols; efficiency drops as Temp increases.
Transparent
Toluene
0.040
Poor
Requires a "doping" agent (e.g., ionic liquid) to heat effectively.
Mechanistic Pathway: Knorr Pyrazole Synthesis[6]
The most robust route to pyrazoles is the Knorr reaction , involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Workflow Diagram
The following diagram illustrates the acid-catalyzed cyclocondensation pathway.
Figure 1: Mechanistic pathway of Knorr Pyrazole Synthesis showing the progression from condensation to aromatization.
Experimental Protocols
Protocol A: Standard Synthesis of 1,3,5-Triphenylpyrazole
Comparative Analysis: Microwave vs. Conventional[1][8][9][10]
The following data highlights the kinetic advantage of MAOS. The "thermal effect" allows the reaction to access higher temperatures safely in sealed vessels, bypassing the boiling point limit of the solvent.[3]
Table 2: Efficiency Comparison
Reaction Parameter
Conventional Reflux (Ethanol)
Microwave Synthesis (Ethanol)
Improvement Factor
Temperature
78°C (Boiling Point)
120°C (Pressurized)
+42°C
Reaction Time
4 – 6 Hours
5 – 10 Minutes
~40x Faster
Yield (Avg)
70 – 82%
92 – 98%
+15-20%
Energy Usage
High (Continuous heating)
Low (Targeted heating)
>80% Savings
Troubleshooting & Optimization
1. Thermal Runaway:
Issue: Temperature overshoots target significantly.
Cause: Solvent
is too high (e.g., pure DMSO) or volume is too low.
Fix: Use a solvent mixture (e.g., Ethanol/Toluene) or reduce microwave power ramp rate.
2. Pressure Limits:
Issue: Vessel vents or safety cutoff triggers.
Cause: Decomposition of hydrazine generating N₂ gas.
Fix: Do not exceed 140°C for hydrazine reactions. Ensure headspace is at least 50% of vial volume.
3. Poor Yield in Non-Polar Solvents:
Issue: Reaction in Toluene/Hexane shows no progress.
Fix: Add a "doping" agent (passive heating element) such as a chemically inert SiC (Silicon Carbide) disk or 5% ionic liquid to the mixture.
References
Kidwai, M., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. Retrieved from [Link]
Gabriel, C., et al. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews. Retrieved from [Link]
Sharifi Aliabadi, R., & Mahmoodi, N. O. (2016).[6] Green and efficient synthesis of pyranopyrazoles using [bmim][OH−] as an ionic liquid catalyst in water under microwave irradiation. RSC Advances. Retrieved from [Link]
Experimental procedure for cyclocondensation reaction to form pyrazole ring
Application Note: Regioselective Knorr Cyclocondensation for Pyrazole Synthesis Abstract & Strategic Importance The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in bl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Knorr Cyclocondensation for Pyrazole Synthesis
Abstract & Strategic Importance
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant , and Sildenafil . While the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is the industry standard, it suffers from a critical liability: Regioselectivity .
When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, two regioisomers (1,3- and 1,5-substituted) are formed. In drug development, separating these isomers is costly and time-consuming. This guide provides an optimized protocol utilizing fluorinated solvents to enhance regiocontrol and details a self-validating workflow for purification.
Reaction Mechanism & Logic
The reaction proceeds via a stepwise condensation-dehydration sequence. The regioselectivity is determined during the initial attack of the hydrazine nitrogen on the diketone carbonyls.
Key Mechanistic Insight:
Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the NH2) attacks the most electrophilic carbonyl.
Steric Control: In protic solvents (MeOH, EtOH), the reaction is often under thermodynamic control, leading to mixtures. In fluorinated solvents (TFE, HFIP), hydrogen bonding activates specific carbonyls, often shifting selectivity to the kinetic product.
Figure 1: Mechanistic Pathway & Regiodivergence
Caption: Divergent pathways in Knorr synthesis. Path selection is driven by the interplay of solvent polarity, pH, and steric bulk of R-groups.
Experimental Protocols
Protocol A: Standard Synthesis (Symmetrical Diketones)
Use this protocol for baseline synthesis where regioselectivity is not an issue (e.g., using hydrazine hydrate or symmetrical diketones).
Reagents:
Pentane-2,4-dione (Acetylacetone): 10.0 mmol
Hydrazine Hydrate (64% or 80%): 11.0 mmol (1.1 equiv)
Ethanol (Absolute): 20 mL
Step-by-Step Procedure:
Setup: Charge a 50 mL round-bottom flask (RBF) with ethanol and pentane-2,4-dione. Place in an ice bath (0 °C).
Solvent: 2,2,2-Trifluoroethanol (TFE) [Critical for Regiocontrol]
Catalyst: HCl (conc., 2 drops)
Step-by-Step Procedure:
Dissolution: Dissolve the fluorinated diketone in TFE (0.5 M concentration).
Addition: Add phenylhydrazine in one portion at RT.
Reflux: Heat to reflux (74 °C) for 3–5 hours.
Why TFE? Fluorinated alcohols stabilize the specific enol form of the diketone via H-bonding, directing the hydrazine attack to the carbonyl adjacent to the CF3 group, favoring the 5-hydroxy-5-trifluoromethylpyrazoline intermediate [1].
Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted hydrazine) and Brine.
Purification: Flash Chromatography (SiO2).
Eluent Gradient: 0%
20% EtOAc in Hexanes.
Note: The 1,5-isomer usually elutes after the 1,3-isomer due to higher polarity (dipole alignment).
Data Analysis & Validation
Regioisomer Identification (NMR)
Distinguishing 1,3- vs 1,5-isomers is the most common failure point. Do not rely solely on 1H NMR shifts.
Method
Observation for 1,5-Isomer (Target)
Observation for 1,3-Isomer
1H NMR (NOE)
Strong NOE observed between N-Phenyl protons (ortho) and C5-Substituent (e.g., Methyl).
No NOE between N-Phenyl and C3-Substituent.
13C NMR
C5 carbon typically shielded (lower ppm) relative to C3 due to N-lone pair conjugation.
C3 carbon is more deshielded.
19F NMR
CF3 signal shifts upfield if at C3 position (far from N-Ph ring current).
CF3 signal shifts downfield if at C5 (close to N-Ph).
Figure 2: Workflow for Optimization & Troubleshooting
Caption: Decision matrix for purification. If TLC separation is poor, switch from EtOAc/Hex to Toluene/Acetone to exploit pi-stacking differences.
Safety & Handling (Hydrazines)
Hazard: Hydrazines are potent hepatotoxins, sensitizers, and suspected carcinogens.[1] Anhydrous hydrazine is unstable and explosive.
Substitution: Always use Hydrazine Hydrate (64-80%) or Hydrochloride salts instead of anhydrous hydrazine whenever possible.
Decontamination: Spills should be neutralized immediately with dilute hypochlorite (Bleach) solution, which oxidizes hydrazine to nitrogen gas.
Reaction:
PPE: Double nitrile gloves and a face shield are mandatory. Work strictly in a fume hood.
References
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.[2] Link
Heller, S. T., & Natarajan, S. R. (2006).[3] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[3][4] Organic Letters.[3] Link
Application Note: Integrated Screening Workflows for Anti-Inflammatory Agent Development
B and NLRP3 Inhibitors Executive Summary & Strategic Overview Developing novel anti-inflammatory therapeutics requires a rigorous transition from phenotypic screening to mechanistic validation. While historical approache...
Author: BenchChem Technical Support Team. Date: February 2026
B and NLRP3 Inhibitors
Executive Summary & Strategic Overview
Developing novel anti-inflammatory therapeutics requires a rigorous transition from phenotypic screening to mechanistic validation. While historical approaches relied heavily on general edema models, modern drug discovery demands precise modulation of molecular targets.
This Application Note outlines a validated, high-stringency workflow for identifying and characterizing anti-inflammatory agents. We focus on two critical signaling nodes:
The NF-
B Pathway: The "master switch" of inflammation, responsible for transcriptional priming.
The NLRP3 Inflammasome: A multiprotein complex driving the maturation of IL-1
, a key cytokine in chronic inflammatory diseases.[1]
Senior Scientist Insight: Many candidates fail because they show efficacy in general assays (like NO inhibition) but lack specificity, often due to off-target cytotoxicity. This guide prioritizes "Self-Validating" protocols where cell viability and mechanistic proof are integrated into every step.
Experimental Workflow & Logic
The following flowchart illustrates the decision matrix for screening candidates. It moves from high-throughput phenotypic data to low-throughput, high-content mechanistic confirmation.
Figure 1: Hierarchical screening cascade ensuring hits are potent, non-toxic, and mechanistically defined.
Protocol 1: High-Throughput Phenotypic Screen (NO Inhibition)
Objective: Quantify the inhibition of Nitric Oxide (NO), a stable proxy for inflammation, while simultaneously ruling out cytotoxicity.
Model System: RAW 264.7 Murine Macrophages.[2][3]
Rationale: These cells robustly express TLR4 and rapidly produce NO upon LPS stimulation.
Materials & Reagents[2][3][4][5][6][7][8][9]
Cell Line: RAW 264.7 (ATCC TIB-71). Note: Use passage 3–15 only. Phenotype drifts after passage 20.
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
efflux, triggering complex assembly and Caspase-1 activation.
Signaling Pathway Visualization
Figure 2: The Two-Signal Model. Inhibitors may act on Signal 1 (NF-
B) or Signal 2 (Assembly).
Step-by-Step Methodology
Priming (Signal 1): Seed RAW 264.7 or BMDMs (Bone Marrow Derived Macrophages). Treat with LPS (100 ng/mL ) for 3–4 hours .
Note: Lower LPS dose than Protocol 1 is used to prime without exhausting the cells.[7]
Drug Treatment: Add Test Compound for 1 hour .
Activation (Signal 2): Add ATP (5 mM ) or Nigericin (10 µM ) for 30–60 minutes .
Safety: Nigericin is a potent toxin; handle with care.
Sample Collection:
Supernatant: Collect immediately for ELISA (IL-1
) and Western Blot (Caspase-1 p20 fragment).
Lysate: Collect for Western Blot (Pro-IL-1
, NLRP3, ASC).
Analysis:
Specific Inhibition: If the drug reduces IL-1
but not TNF- (from the priming step), it is a specific NLRP3 inhibitor.
Broad Inhibition: If both IL-1
and TNF- are reduced, the drug likely acts upstream on NF-B.
Senior Scientist Notes: Ensuring Reproducibility
The "Endotoxin" Trap
Many small molecule preparations or natural extracts are contaminated with endotoxins (LPS).
Validation: Always run the compound in Polymyxin B (an LPS chelator) treated wells. If the inflammatory signal disappears with Polymyxin B, your "drug" is just contamination.
Solvent Effects
DMSO concentrations above 0.1% can induce mild cytotoxicity or membrane permeabilization, skewing NLRP3 results.
Protocol: Normalize DMSO to 0.1% in all wells, including controls.
Western Blot Normalization
When detecting secreted Caspase-1 (p20) in supernatant:
Solution: Concentrate supernatants using TCA precipitation or Amicon filters, and load equal volumes. Validate equal cell number in the source wells.
References
Guo, H., Callaway, J. B., & Ting, J. P. (2015). Inflammasomes: mechanism of action, role in disease, and therapeutics. Nature Medicine, 21(7), 677-687.
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477-489.
Chanput, W., Mes, J. J., & Wichers, H. J. (2014). THP-1 cell line: an in vitro cell model for immune modulation immunogenicity.[8] International Immunopharmacology, 23(1), 37-45.
FDA Guidance for Industry. (2006). Immunotoxicology Evaluation of Investigational New Drugs. U.S. Food and Drug Administration.[9][10][11]
Schroder, K., & Tschopp, J. (2010). The inflammasomes.[7][12] Cell, 140(6), 821-832.
Application Notes & Protocols: Design and Synthesis of Pyrazole-Based Ligands for Coordination Chemistry
Abstract: Pyrazole-based ligands represent a cornerstone in modern coordination chemistry, prized for their remarkable versatility and the tunable nature of their resulting metal complexes.[1][2] The ease with which thei...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Pyrazole-based ligands represent a cornerstone in modern coordination chemistry, prized for their remarkable versatility and the tunable nature of their resulting metal complexes.[1][2] The ease with which their steric and electronic properties can be modified allows for the rational design of ligands that can satisfy specific stereochemical or electronic requirements of a metal center.[1][3] This adaptability has led to their widespread application in fields ranging from homogeneous catalysis and materials science to bioinorganic modeling and drug development.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the design of pyrazole-based ligands, detailed and field-proven synthetic protocols, and robust characterization methodologies.
Part 1: The Architect's Blueprint: Principles of Ligand Design
The success of a pyrazole-based coordination complex is fundamentally rooted in the design of its ligand. The pyrazole heterocycle offers multiple avenues for modification, allowing for precise control over the properties of the final metal complex.
Coordination Versatility
The pyrazole ring and its deprotonated form, the pyrazolate anion, exhibit diverse coordination behaviors. This flexibility is a key reason for their prevalence in inorganic chemistry.[7][8] The neutral 1H-pyrazole typically acts as a monodentate ligand through its pyridinic nitrogen atom. Upon deprotonation, the resulting pyrazolate anion can act as a bridging, or "exo-bidentate," ligand, connecting two or more metal centers.[9][10] This bridging capability is foundational to the construction of dinuclear, polynuclear, and metal-organic framework (MOF) structures.[7][11]
Figure 1: Common coordination modes of the pyrazole ligand.
Tuning Steric and Electronic Properties
The true power of pyrazole ligands lies in the ability to fine-tune their properties through substitution, primarily at the 3-, 4-, and 5-positions of the ring.[12][13]
Steric Effects: The introduction of bulky substituents at the 3- and 5-positions creates steric hindrance around the metal center. This can be strategically employed to:
Control the coordination number of the metal, preventing the binding of additional ligands.
Stabilize low-coordinate species.
Influence the catalytic activity by creating specific pockets for substrate binding.[14]
For example, replacing the methyl groups in a 3,5-dimethylpyrazole ligand with bulky tert-butyl groups dramatically increases the steric profile, which can alter the geometry and reactivity of the resulting complex.[2]
Electronic Effects: The electronic nature of the substituents modulates the electron density on the coordinating nitrogen atoms, thereby influencing the ligand's donor strength.
Electron-Donating Groups (EDGs) like alkyl or methoxy groups increase the basicity of the pyrazole nitrogen, leading to stronger metal-ligand bonds.
Electron-Withdrawing Groups (EWGs) such as halides or trifluoromethyl groups decrease the nitrogen's basicity, resulting in weaker metal-ligand bonds and making the complex more susceptible to oxidation.[13][15]
Substituent (at 3/5-position)
Type
Effect on Ligand
Consequence for Complex
-H
Neutral
Baseline
Baseline properties
-CH₃
EDG (weak)
Increased donor strength
Stronger M-N bond
-C(CH₃)₃
EDG (weak), Bulky
Increased donor strength, high steric hindrance
Stronger M-N bond, enforces lower coordination number
-CF₃
EWG (strong)
Decreased donor strength
Weaker M-N bond, increased Lewis acidity of metal
-Br
EWG (moderate)
Decreased donor strength
Weaker M-N bond
Table 1: Impact of common substituents on pyrazole ligand properties.
Major Classes of Pyrazole-Based Ligands
Strategic assembly of pyrazole units leads to several important classes of multidentate ligands.
Scorpionate Ligands: This iconic class of tripodal ligands, first reported by Swiatoslaw Trofimenko, binds to a metal in a facial (fac) manner, akin to a scorpion grasping its prey.[16]
Hydrotris(pyrazolyl)borates (Tp⁻): Anionic ligands with a central boron atom, synthesized from the reaction of pyrazole with a borohydride salt.[16][17] They are exceptionally versatile "spectator" ligands.
Tris(pyrazolyl)methanes (Tpm): Neutral analogues of Tp⁻ with a central C-H group. Their neutral charge makes the resulting complexes cationic, which can alter solubility and reactivity.[16]
Chelating Ligands: These ligands contain two or more pyrazole rings (or other donor groups) linked by a spacer, enabling them to bind to a single metal center at multiple points, an entropically favorable process.
Tridentate: e.g., 2,6-bis(pyrazolyl)pyridine, which imparts high thermal stability to complexes.[3][4]
N-Heterocyclic Carbenes (NHCs): Pyrazole-functionalized NHCs are a more recent development, combining the strong σ-donating properties of an NHC with the versatile coordination chemistry of a pyrazole moiety, leading to highly stable and catalytically active complexes.[19]
Part 2: From Benchtop to Complex: Synthesis and Protocols
The synthesis of pyrazole-based ligands is generally accessible and relies on well-established organic chemistry principles.
General Synthetic Workflow
The overall process follows a logical progression from the core heterocycle synthesis to the final coordination complex, with critical characterization at each stage to ensure purity and structural integrity.
Figure 2: General workflow for ligand and complex synthesis.
Protocol 1: Synthesis of a Substituted Pyrazole via Knorr Condensation
Reaction: Synthesis of 3,5-dimethyl-1H-pyrazole. This is a foundational method for creating the pyrazole core.[20]
Principle: The Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds via formation of a hydrazone intermediate, which then cyclizes and dehydrates to form the aromatic pyrazole ring.
Materials:
Acetylacetone (2,4-pentanedione), 10.0 g (0.1 mol)
Hydrazine hydrate (~64% hydrazine), 8.0 mL (~0.1 mol)
Ethanol, 50 mL
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Combine acetylacetone and ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Slowly add the hydrazine hydrate dropwise to the stirred solution. Causality Note: The addition should be slow to control the initial exothermic reaction.
After the addition is complete, heat the mixture to reflux for 1 hour.
Allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the resulting oil in diethyl ether (~100 mL) and transfer to a separatory funnel.
Wash the organic layer with brine (2 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product as a white crystalline solid.
Self-Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.[21][22] The product can be further purified by recrystallization from a suitable solvent like hexane if necessary.
Protocol 2: Synthesis of a Scorpionate Ligand
Reaction: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate (KTp*).
Principle: This synthesis involves the direct reaction of an alkali-metal borohydride with three equivalents of a pyrazole. The reaction proceeds stepwise, with the evolution of hydrogen gas at each step, as the pyrazolyl groups sequentially replace the hydride ions on the boron atom.[16]
Materials:
3,5-dimethyl-1H-pyrazole, 15.3 g (0.16 mol)
Potassium borohydride (KBH₄), 2.7 g (0.05 mol)
Mineral oil (for heating bath)
Procedure:
Safety First: This reaction evolves flammable hydrogen gas and should be performed in a well-ventilated fume hood, away from ignition sources.
Combine the 3,5-dimethyl-1H-pyrazole and potassium borohydride in a 100 mL round-bottom flask.
Place the flask in a heating mantle or oil bath and heat the mixture slowly to ~180-200 °C. Causality Note: The reaction is performed neat (solvent-free) to drive it to completion. The temperature must be high enough to melt the reagents and overcome the activation energy for each substitution step.
The mixture will melt and begin to bubble as hydrogen gas is evolved. Maintain this temperature until gas evolution ceases (typically 2-4 hours).
Allow the flask to cool completely. The product will solidify into a hard, white cake.
Break up the solid product and grind it into a powder. The product is often used without further purification. For higher purity, it can be recrystallized from a high-boiling solvent like anisole.
Self-Validation: The product can be characterized by ¹H NMR in a suitable solvent (e.g., DMSO-d₆). The disappearance of the N-H proton signal from the starting pyrazole and the appearance of characteristic signals for the three equivalent pyrazolyl rings confirm product formation. IR spectroscopy is also useful, showing the disappearance of the B-H stretch from KBH₄ and the appearance of a new B-H stretch around 2500 cm⁻¹.
Protocol 3: General Procedure for Metal Complex Synthesis
Reaction: Synthesis of a generic [M(Ligand)₂Cl₂] complex.
Principle: A metal salt precursor is reacted with the synthesized ligand in a suitable solvent. The stoichiometry is chosen to achieve the desired coordination number. The choice of solvent is critical; it must dissolve both the ligand and the metal salt but should ideally allow the product to precipitate upon formation or upon cooling/addition of a co-solvent.
Materials:
Pyrazole-based ligand (L), 2.2 mmol
Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂), 1.0 mmol
Ethanol or Methanol, 20 mL
Procedure:
Dissolve the metal salt (1.0 mmol) in 10 mL of ethanol in a 50 mL flask with stirring. Gentle heating may be required.
In a separate flask, dissolve the pyrazole-based ligand (2.2 mmol) in 10 mL of ethanol. Causality Note: A slight excess of the ligand is often used to ensure complete reaction of the metal salt.
Add the ligand solution dropwise to the stirring metal salt solution at room temperature.
Observe for any color change or precipitation, which often indicates complex formation.
Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating to ensure the reaction goes to completion.
If a precipitate has formed, cool the mixture in an ice bath, collect the solid by vacuum filtration, wash with cold ethanol and then a non-polar solvent like diethyl ether, and air dry.
If no precipitate forms, reduce the volume of the solvent under reduced pressure or add a non-polar co-solvent to induce crystallization/precipitation.
Self-Validation: The final complex must be thoroughly characterized. Single-crystal X-ray diffraction provides definitive structural proof.[3] Spectroscopic methods (IR, UV-Vis) are used to confirm coordination, and elemental analysis confirms the bulk purity and stoichiometry.[21][23][24]
Technique
Observation on Complexation
IR Spectroscopy
Shifts in C=N or other ring stretching vibrations. Appearance of new low-frequency bands corresponding to M-N bonds.[25]
¹H NMR Spectroscopy
Shifts in pyrazole proton signals due to the influence of the paramagnetic or diamagnetic metal center.
UV-Vis Spectroscopy
Appearance of new absorption bands in the visible region (d-d transitions for transition metals) or shifts in ligand-based π-π* transitions.[23]
TGA
Provides information on thermal stability and the presence of coordinated solvent molecules.[24][25]
Table 2: Common characterization techniques and expected observations for complex formation.
References
A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg. [Link]
Synthesis and Coordination Chemistry of a New N4-Polydentate Class of Pyridyl-Functionalized Scorpionate Ligands. ACS Publications. [Link]
Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. RCSI Journals Platform. [Link]
Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Florence. [Link]
Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. ResearchGate. [Link]
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC, NIH. [Link]
A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. ResearchGate. [Link]
Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Padua. [Link]
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]
1H-Pyrazole macrocycles in molecular recognition and self-assembling processes. ScienceDirect. [Link]
Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands. PMC. [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, NIH. [Link]
Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. Canadian Center of Science and Education. [Link]
Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. Wiley Online Library. [Link]
Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. [Link]
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]
Scorpionates: Coordination Chemistry Comes Home. Semantic Scholar. [Link]
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]
Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]
Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. ACS Publications. [Link]
Coordination chemistry of pyrazole-derived ligands. ACS Publications. [Link]
Scheme 1 Synthesis of the pyrazole-functionalized NHC ligand precursor 7. ResearchGate. [Link]
(PDF) Transition metal complexes with pyrazole based ligands. ResearchGate. [Link]
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PMC. [Link]
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC. [Link]
A probe of steric ligand substituent effects on the spin crossover of Fe(II) complexes. Dalton Transactions. [Link]
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. [Link]
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC. [Link]
Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica. [Link]
Exo- or endo-1 H -pyrazole metal coordination modulated by the polyamine chain length in [1 + 1] condensation azamacrocycles. Binuclear complexes with... Dalton Transactions (RSC Publishing). [Link]
The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. [Link]
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. Beilstein Journals. [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Novel fast-acting pyrazole/pyridine-functionalized N-heterocyclic carbene silver complexes assembled with nanoparticles show enhanced safety and efficacy as anticancer therapeutics. PubMed. [Link]
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. [Link]
Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. ACS Publications. [Link]
Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). mocedes.org. [Link]
N-Heterocyclic Olefins of Pyrazole and Indazole. ACS Publications. [Link]
Purifying pyrazole alcohols presents a unique "double-trouble" challenge in organic synthesis. You are dealing with an amphoteric heterocycle that is prone to streaking on silica due to basic nitrogens, combined with a hydroxyl group that significantly increases water solubility and hydrogen bonding.
This guide is not a generic textbook summary. It is a troubleshooting system designed to salvage your crude reaction mixtures and isolate high-purity material.
Module 1: The Triage Phase (Crude Workup)
The Problem: "My product is stuck in the aqueous phase" or "I have residual hydrazine."
Before you even think about a column, you must condition your crude material. Pyrazole alcohols are often highly water-soluble. Standard extractions frequently fail because the partition coefficient (
) is too low.
Protocol A: The "Salting-Out" & pH Switch
Target: Maximizing recovery from aqueous reaction mixtures.
Hydrazine Quench (Critical): If your synthesis involved hydrazine, do not concentrate the reaction mixture immediately. Hydrazine is toxic and explosive.
Action: Add a slight excess of acetone or benzaldehyde to the crude mixture. This converts hydrazine into a hydrazone, which is lipophilic and easily separated from your polar pyrazole alcohol later [1].
Saturation: Saturate the aqueous phase with NaCl (brine).[1] This disrupts the hydration shell of the alcohol, forcing it into the organic phase.
The pH Swing:
Step 1: Adjust aqueous pH to ~9-10 (using saturated
or dilute ). Extract with EtOAc. Why? This deprotonates the pyrazolium species, ensuring the pyridine-like nitrogen is free.
Step 2: If you have an N-unsubstituted pyrazole (
), the proton on the nitrogen is acidic (). Do not go above pH 12, or you will form the water-soluble pyrazolate anion.
Protocol B: Continuous Extraction
For highly polar pyrazole alcohols (e.g., hydroxymethyl pyrazoles), manual extraction is inefficient. Use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with Dichloromethane (DCM) for 12–24 hours. DCM is often better than EtOAc for solubilizing nitrogen heterocycles.
Module 2: Chromatographic Troubleshooting
The Problem: "My peak is tailing (streaking) across the column" or "I cannot separate the regioisomers."
Issue 1: The "Silanol Drag" (Tailing)
Pyrazole nitrogens interact strongly with the acidic silanol groups (
) on silica gel, causing severe tailing.
The Fix: You must mask the silanols.
Standard: Add 1% Triethylamine (TEA) or 1%
to your mobile phase [2].
Alternative: Pre-wash the silica column with the mobile phase containing the base, then run the column.
Stationary Phase Switch: If silica fails, switch to Neutral Alumina . Alumina is less acidic and often yields sharp peaks for nitrogen heterocycles without additives.
Issue 2: Regioisomer Separation (1,3- vs 1,5-isomers)
Regioisomers often co-elute because their polarities are nearly identical.
Strategy: Exploit the dipole moment difference.
Solvent: Switch from EtOAc/Hexane to DCM/MeOH or Toluene/Acetone . Toluene often provides better selectivity for aromatic isomers due to
interactions.
Loading: Use "Dry Loading."[2] Dissolve crude in MeOH/DCM, add silica, evaporate to dryness, and load the powder. Liquid loading polar pyrazoles often causes band broadening immediately [3].
Table 1: Recommended Solvent Systems for Pyrazole Alcohols
Polarity Profile
Mobile Phase System
Additive (Modifier)
Application
Low Polarity
Hexane / Ethyl Acetate
1% TEA
N-alkylated pyrazoles
Medium Polarity
DCM / Methanol (95:5)
0.5%
General pyrazole alcohols
High Polarity
DCM / MeOH / Acetone
None
Highly functionalized isomers
Isomer Separation
Toluene / Acetone
None
Separating 1,3 vs 1,5 isomers
Module 3: Crystallization & Polishing[1][3]
The Problem: "My product oils out" or "It won't solidify."
Pyrazole alcohols are notorious for "oiling out" because the alcohol group creates a chaotic hydrogen-bonding network that resists ordered lattice formation.
Protocol C: The "Salt Formation" Trick
If the free base won't crystallize, force it to crystallize as a salt.
Dissolve the oil in minimal Ethanol.
Add 1 equivalent of Oxalic Acid or HCl in Dioxane .
The pyrazolium salt is often a nice, crystalline solid.
Filter the salt, wash with ether, and then neutralize back to the free base if necessary (or use the salt directly for biological assays) [4].
Protocol D: Binary Solvent Recrystallization
Good Solvent: Ethanol or Isopropanol (hot).
Anti-Solvent: Heptane or Water.
Technique: Dissolve in hot alcohol. Add hot heptane dropwise until persistent cloudiness appears. Add one drop of alcohol to clear it. Wrap the flask in foil and let it cool to room temperature slowly (over 4 hours). Rapid cooling traps impurities [5].
Visual Logic: Purification Decision Matrix
Caption: Decision matrix for the isolation and purification of pyrazole alcohols, prioritizing safety (hydrazine removal) and phase handling.
Frequently Asked Questions (FAQ)
Q: I used DMF as my reaction solvent. How do I get rid of it before the column?A: Do not rotovap DMF at high heat; you will decompose your pyrazole.
Solution: Dilute the reaction mixture 10x with water and extract with Ether/EtOAc. The DMF stays in the water. Alternatively, wash your organic layer with 5% LiCl solution (5 times). LiCl dramatically increases the partitioning of DMF into the aqueous phase.
Q: My pyrazole alcohol is turning pink/red on the shelf.A: This indicates oxidation, likely of trace hydrazine or polyphenol impurities.
Solution: Recrystallize immediately with a pinch of ascorbic acid (Vitamin C) or sodium metabisulfite in the solvent to act as an antioxidant. Store under Argon in the dark.
Q: Can I use reverse-phase (C18) for this?A: Yes, and it is often better for polar alcohols.
Caveat: Standard acidic modifiers (Formic acid) protonate the pyrazole, making it more polar and elute faster (often in the void volume). Use a basic buffer (Ammonium Bicarbonate, pH 8-9) if your column is pH stable (e.g., C18 Hybrid particles) to keep the pyrazole neutral and increase retention.
References
BenchChem Technical Support. (2025).[1][2][3] Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from
Phenomenex Chromatography Guide. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from
Luque, C., et al. (2011).[4] "Preparation, separation and characterization of two pyrazolic regioisomers of high purity." Inorganica Chimica Acta, 367, 35–43.[4] Retrieved from
Google Patents. (2011). Method for purifying pyrazoles via acid addition salts (WO2011076194A1). Retrieved from
Organic Syntheses. (n.d.). 3,5-Dimethylpyrazole Purification Protocols. Retrieved from
Welcome to the Technical Support Center As a Senior Application Scientist, I understand that pyrazole synthesis often looks simple on paper (a 1,3-dicarbonyl plus hydrazine) but rarely behaves that way in the flask. You...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
As a Senior Application Scientist, I understand that pyrazole synthesis often looks simple on paper (a 1,3-dicarbonyl plus hydrazine) but rarely behaves that way in the flask. You are likely here because you are facing one of the "Big Three" failure modes: Regio-scrambling (1,3- vs. 1,5-isomers) , N-alkylation ambiguity (N1 vs. N2) , or Stalled Intermediates (stable hydrazones) .
This guide is structured to troubleshoot these specific bottlenecks using mechanistic logic and field-proven protocols.
Module 1: The Regioselectivity Crisis (Knorr Synthesis)
User Issue: "I reacted an unsymmetrical 1,3-diketone with methylhydrazine and got a 60:40 inseparable mixture of isomers."
The Root Cause: Competitive Nucleophilicity
In the Knorr synthesis, the reaction is governed by the initial nucleophilic attack of the hydrazine on the carbonyl.
Electronic Factor: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl of the diketone.
Steric Factor: The hydrazine attacks the least hindered carbonyl.
When these two factors oppose each other (e.g., a bulky group is on the more electrophilic carbon), you get a mixture.
Troubleshooting Logic
Variable
Adjustment
Mechanistic Rationale
Solvent
Switch to TFE or HFIP
Fluorinated alcohols (TFE, HFIP) are strong hydrogen-bond donors (HBD). They activate the carbonyls and solvate the hydrazine, often enhancing regioselectivity via specific H-bonding networks that favor one transition state significantly over the other [1][6].
pH
Acidic vs. Basic
Basic: The unprotonated hydrazine's terminal -NH2 is the nucleophile. Acidic: The hydrazine is mono-protonated. The less basic nitrogen becomes the nucleophile, reversing the attack vector [2].
Temperature
Low Temp (0°C)
Favors the Kinetic product (fastest formed).
Temperature
Reflux
Favors the Thermodynamic product (most stable).
Visual Guide: Regioselectivity Decision Matrix
Caption: Workflow for predicting and mitigating regio-scrambling in Knorr condensation.
Module 2: N-Alkylation Troubleshooting
User Issue: "I have a 3-substituted pyrazole and need to alkylate the nitrogen. I need the N1-alkyl product, but I keep getting the N2 isomer or a mixture."
The Science: Tautomeric Ambiguity
Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. When you deprotonate with a base (e.g., NaH, K2CO3), you form a pyrazolide anion. This anion has two nucleophilic sites.
Sterics: Alkylation usually occurs at the less hindered nitrogen (N1 if C3 is bulky).[1]
Chelation: Metal ions can chelate between the N2 and a substituent at C3, directing alkylation.
Protocol: Mg-Catalyzed Regioselective Alkylation
To force selectivity, we move away from simple SN2 (NaH/DMF) and use metal-templating [9].
Dissolution: In a flame-dried vial under Argon, dissolve the pyrazole (1.0 equiv) and MgBr2 (0.2 equiv) in anhydrous THF.
Chelation: Stir for 15 minutes. The Mg(II) coordinates to the pyrazole nitrogen, blocking one site or directing the incoming electrophile.
Addition: Add the alkyl halide (2.0 equiv).
Initiation: Add DIPEA (2.1 equiv) dropwise.
Reaction: Stir at 25°C for 2–4 hours.
Workup: Quench with saturated NH4Cl. The Mg-chelation typically favors the N2-alkylated product (or the isomer predicted by the specific chelation mode of your substituent) with >90:10 selectivity.
Module 3: Stalled Intermediates (Hydrazone Traps)
User Issue: "My LCMS shows the mass of the product plus water (M+18). The ring won't close."
Diagnosis: The 5-Hydroxy-Pyrazoline Trap
The reaction of hydrazine with a ketone proceeds in two steps:
Intramolecular attack of the hydrazone nitrogen on the second carbonyl.
If the second carbonyl is deactivated (e.g., by electron-donating groups) or if the reaction is too wet, it stops at the 5-hydroxy-2-pyrazoline intermediate. It does not eliminate water to aromatize.
The "Dehydration" Fix
You must force the elimination of water to drive aromatization.
Dean-Stark Trap: If using Toluene/Benzene, reflux with a Dean-Stark trap to physically remove water.
Acid Spike: Add 10 mol% p-TsOH or TFA. Acid protonates the hydroxyl group, making it a good leaving group (-OH2+).
Oxidative Aromatization: If you accidentally reduced the intermediate to a pyrazoline, you need an oxidant. Stirring in DMSO with I2 (catalytic) or DDQ can force aromatization [16].
Module 4: Validated Experimental Protocols
Protocol A: Regioselective Knorr Synthesis in TFE
Best for: Unsymmetrical 1,3-diketones prone to isomeric mixtures.
Setup: Equip a round-bottom flask with a magnetic stir bar.
Solvent: Add 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration relative to diketone). Note: TFE is expensive; recycle if possible, but do not substitute with Ethanol if regioselectivity is the goal.
Reactants: Add the 1,3-diketone (1.0 equiv) and the substituted hydrazine (1.1 equiv).
Reaction: Stir at room temperature for 2–4 hours. TFE activates the carbonyls via H-bonding, accelerating the reaction and often enhancing selectivity for the sterically favored isomer [6].
Monitoring: Check TLC/LCMS.
Workup: Evaporate TFE under reduced pressure (rotovap). TFE has a low boiling point (78°C) but forms azeotropes.
Purification: The crude is often cleaner than ethanol-based routes. Recrystallize or flash column.[1]
Free Base vs. HCl Salt: Always use the HCl salt of the hydrazine if available. It is shelf-stable and non-volatile.
Release: If using the HCl salt, add exactly 1.0 equiv of NaOAc or Et3N to the reaction mixture to release the free base in situ. This prevents side reactions caused by high local concentrations of hydrazine.
FAQ: Quick Troubleshooting
Q: My pyrazole product is oiling out and won't crystallize.A: Pyrazoles are notorious for this. Try trituration . Dissolve the oil in a minimum amount of Et2O or DCM, then slowly add Hexanes or Pentane while stirring vigorously until it turns cloudy. Cool to -20°C.
Q: I see a "dimer" in my LCMS (2x Mass).A: This is likely an Azine formation. One hydrazine molecule reacted with two ketone molecules bridging them.
Fix: Ensure you are adding the ketone to the hydrazine (inverse addition) so hydrazine is always in excess during the mixing phase.
Q: Can I use microwave irradiation?A: Yes. Microwave heating (120°C, 10-20 min) is excellent for overcoming the energy barrier of the dehydration step (Module 3), preventing the "stuck intermediate" issue [3].
References
BenchChem Technical Support. (2025).[1][8][9] Regioselective Synthesis of Substituted Pyrazoles.[1][2][8][10][11][12][13] BenchChem.[1][8][9] Link
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. BenchChem.[1][8][9] Link
BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.[1][8][9] Link
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Link
ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. ResearchGate. Link
CONICET. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][8] CONICET. Link
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.[14] Beilstein-Institut. Link
Thieme Connect. (2023). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme. Link
Royal Society of Chemistry. (2017).[7] Knorr Pyrazole Synthesis of Edaravone.[7] RSC. Link
Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.[6] LibreTexts. Link
IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES. IJCRT. Link
Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Semantic Scholar. Link
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. Link
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.[7][8][9][15][16] Name-Reaction.com. Link
Organic Chemistry Portal. (2025). Pyrazole Synthesis.[1][2][7][8][9][10][11][12][13][15] Organic Chemistry Portal. Link
Technical Support Center: Storage and Handling of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the stability and integrity of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol during storage. As a crit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the stability and integrity of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol during storage. As a critical building block in medicinal chemistry and organic synthesis, maintaining its purity is paramount for reproducible and successful experimental outcomes. This document moves beyond simple storage instructions to explain the underlying chemical principles of degradation and provides robust, field-proven protocols for its prevention.
Part 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common inquiries regarding the handling and storage of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol.
Q1: What are the primary factors that can cause (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol to degrade?
A1: The primary degradation risks stem from its chemical structure, which features a primary alcohol and a pyrazole ring. The main factors are:
Oxidation: The primary alcohol group is susceptible to oxidation by atmospheric oxygen, which can convert it first to an aldehyde and subsequently to a carboxylic acid.
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to initiate degradation reactions.[1]
Moisture: The presence of water can facilitate hydrolytic degradation or other unwanted reactions.[1]
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze decomposition.[1][2][3]
Q2: How can I visually or analytically detect if my sample has degraded?
A2: Signs of degradation can range from the obvious to the subtle:
Physical Appearance: A noticeable change in color, such as from a white or off-white solid to yellow or brown, is a common indicator.[1]
Solubility Changes: A previously soluble sample may show decreased solubility in a given solvent.
Chromatographic Analysis (HPLC/TLC): The appearance of new peaks or a decrease in the area of the main peak is a definitive sign of degradation.[1]
Spectroscopic Analysis (NMR/IR): Changes in the spectral data compared to a reference standard can confirm structural changes.
Q3: What are the ideal short-term and long-term storage conditions?
A3: For optimal stability, specific conditions should be maintained. For short-term storage (weeks), refrigeration at 2-8°C is recommended.[1] For long-term storage (months to years), store at -20°C or below in a tightly sealed container under an inert atmosphere.[1]
Q4: Is it advisable to store (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol in solution?
A4: Storing the compound in solution for long periods is generally not recommended due to the risk of solvent-mediated degradation.[1] If you must store solutions, use a dry, aprotic solvent, and keep them at low temperatures (-20°C or -80°C) under an inert atmosphere. The stability in your specific solvent should be experimentally verified.[1]
Q5: What type of container should I use for storage?
A5: Use a tightly sealed, high-quality glass vial (e.g., borosilicate) with a PTFE-lined cap.[1] For light-sensitive compounds, an amber glass vial is essential to prevent photodegradation.[1][4] Avoid using containers made of incompatible materials like aluminum.[4]
Part 2: In-Depth Troubleshooting Guide
This section explores specific degradation scenarios, detailing the causative mechanisms and providing actionable protocols for prevention and mitigation.
Issue 1: Suspected Oxidation to Aldehyde or Carboxylic Acid
Causality & Mechanism:
The primary alcohol moiety on (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is a prime target for oxidation. Atmospheric oxygen, especially in the presence of trace metal impurities or light, can initiate a reaction that converts the alcohol (-CH₂OH) first to the corresponding aldehyde (-CHO) and potentially further to the carboxylic acid (-COOH). This introduces impurities that can significantly alter the compound's reactivity and biological activity in downstream applications.
Symptoms:
A gradual color change to yellow or tan.
In HPLC analysis, the appearance of one or two new, more polar peaks eluting earlier than the parent compound.
In ¹H NMR, the disappearance of the alcohol proton and the appearance of a characteristic aldehyde proton signal (~9-10 ppm) or a broad carboxylic acid proton signal (>10 ppm).
Preventative Protocol:
Inert Atmosphere Blanketing: Always store the solid compound under an inert atmosphere like argon or dry nitrogen. This displaces oxygen from the headspace of the vial, minimizing the primary driver of oxidation.
Chelator Addition (for solutions): If storing in solution is unavoidable for a short period, consider adding a trace amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. This should be tested for compatibility with your experiment.
Avoid Heat: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.[1]
Issue 2: Sample Discoloration Due to Light Exposure (Photodegradation)
Causality & Mechanism:
Pyrazole rings and other aromatic systems can absorb UV and high-energy visible light. This absorbed energy can excite the molecule to a higher energy state, making it more susceptible to degradation reactions, including photo-oxidation or rearrangement. The ICH Q1B guidelines for photostability testing underscore the importance of evaluating light's effect on drug substances.[5]
Symptoms:
Pronounced discoloration, often localized to the part of the sample exposed to light.
A complex mixture of new peaks in the chromatogram, indicating multiple degradation pathways.
Preventative Protocol:
Use of Amber Vials: Store the compound in amber glass vials that block UV and a significant portion of visible light.
Storage in Darkness: Keep vials inside a secondary container, such as a box or a drawer, to completely shield them from ambient light.[4]
Laboratory Best Practices: When weighing or handling the compound, minimize its exposure time to direct, bright laboratory light.
Part 3: Protocols & Data Summaries
Table 1: Summary of Recommended Storage Conditions
Ensures inert storage surface and prevents moisture ingress.
Form
Solid (preferred)
Solid (highly preferred)
Storing as a solid minimizes solvent-mediated degradation pathways.[1]
Experimental Protocol 1: Aliquoting and Storing a New Sample
This protocol ensures the long-term stability of a bulk supply of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol.
Preparation: Work in a clean, dry area with low ambient light. Have amber glass vials with PTFE-lined caps, labeling materials, and a source of inert gas ready.
Inerting Vials: Before opening the main container, flush the smaller aliquot vials with dry argon or nitrogen for 30-60 seconds to displace air and moisture. Cap them loosely.
Weighing and Transfer: Quickly weigh the desired amount of the compound and transfer it to the pre-inerted vials. Minimize the time the main container is open.
Final Purge: Once the aliquot is in the vial, briefly flush the headspace with inert gas again.
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap and neck with Parafilm®.
Labeling: Clearly label each vial with the compound name, date, concentration (if in solution), and storage conditions.
Storage: Place the aliquots in the appropriate temperature- and light-controlled environment as specified in Table 1.
Experimental Protocol 2: Analytical Workflow for Stability Assessment
This outlines a basic HPLC method to check for degradation. Developing and validating a stability-indicating method is crucial for quality control.[6][7][8]
Standard Preparation: Prepare a fresh solution of a trusted reference standard of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol in a suitable mobile phase or solvent (e.g., Acetonitrile/Water).
Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.
HPLC Analysis:
Column: Use a standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of water and methanol or acetonitrile is a common starting point.
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., ~210-230 nm, to be determined empirically).
Data Analysis: Compare the chromatograms. The appearance of new peaks (especially at earlier retention times) in the stored sample that are not present in the reference standard indicates the presence of degradation products. The purity can be estimated by comparing the area of the main peak to the total area of all peaks.
Part 4: Visual Diagrams and Workflows
Diagram 1: Primary Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathway of the primary alcohol.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: Decision tree for investigating suspected sample degradation.
References
Schwarz, M. (2025, November 24). Nedstar's guide for ethanol safety & handling. Nedstar. Retrieved from [Link]
Merrell Rhoads, M., Banov, F., & Hanners, E. K. (2022, April 27). Different Alcohols Used in Compounding. The PCCA Blog. Retrieved from [Link]
Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). DOI: 10.15406/japlr.2016.03.00073. Retrieved from [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492. Retrieved from [Link]
Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 5(1). Retrieved from [Link]
Ethanon. (2024, April 18). How To Safely Manage and Store Ethanol On-Site. Retrieved from [Link]
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
Shraim, N., Al-Hiari, Y., & Al-Qirim, T. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS for Characterization of its Degradation Products. An-Najah University Journal for Research - A (Natural Sciences), 38(1). Retrieved from [Link]
A Comparative Guide to Pyrazole Synthesis: The Classic Knorr Method vs. Modern Microwave-Assisted Synthesis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure is a key pharmacophore in a multitude of therapeutic ag...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure is a key pharmacophore in a multitude of therapeutic agents, making the efficient synthesis of its derivatives a critical focus for researchers and drug development professionals.[1][2] This guide provides an in-depth, objective comparison of two seminal approaches to pyrazole synthesis: the historic Knorr synthesis, a foundational method relying on conventional heating, and the contemporary microwave-assisted organic synthesis (MAOS), which has revolutionized the field with its speed and efficiency.
The Knorr Pyrazole Synthesis: A Foundation in Heterocyclic Chemistry
First reported by the German chemist Ludwig Knorr in 1883, this reaction remains a widely utilized and versatile method for constructing the pyrazole ring.[2][3] It is the quintessential example of a condensation reaction in heterocyclic chemistry and serves as the mechanistic basis for many modern variations.
Core Mechanism: Condensation and Cyclization
The Knorr synthesis involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-ketoester) with a hydrazine derivative.[4][5][6][7] The causality of the mechanism is a two-stage process:
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic conditions, this carbonyl group is protonated, rendering it more electrophilic and susceptible to attack. This is followed by dehydration to form a hydrazone intermediate.[7][8]
Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a non-aromatic five-membered ring intermediate, which subsequently eliminates a second molecule of water (or an alcohol, in the case of a β-ketoester) to yield the stable, aromatic pyrazole ring.[7][8][9]
A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can potentially occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomeric products.[2][7] The outcome is governed by the relative steric and electronic properties of the carbonyl groups and the specific reaction conditions, such as pH.[2][7][10]
Caption: General mechanism of the Knorr pyrazole synthesis.
Standard Experimental Protocol (Conventional Heating)
The following protocol is a representative example of a Knorr-type synthesis to produce a pyrazolone derivative using conventional heating.
Reactant Combination: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the β-ketoester (e.g., ethyl benzoylacetate, 1 equivalent) and the hydrazine derivative (e.g., hydrazine hydrate, 2 equivalents).[8]
Solvent and Catalyst Addition: Add a suitable solvent, such as 1-propanol or ethanol, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[8] The acid is crucial for catalyzing both the initial condensation and the subsequent dehydration steps.
Heating: The reaction mixture is heated to reflux (approximately 100-120°C) using a thermostated oil bath.[1][8] This provides the necessary thermal energy to overcome the activation barriers for the condensation and cyclization steps.
Reaction Monitoring: The progress is monitored over several hours using Thin-Layer Chromatography (TLC) to observe the consumption of the limiting reagent.[1][8]
Isolation and Purification: Upon completion (typically 1-3 hours), the mixture is cooled. The product often precipitates upon cooling or with the addition of water.[8] The solid is collected by vacuum filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.[3][9]
Caption: Experimental workflow for conventional Knorr synthesis.
Microwave-Assisted Pyrazole Synthesis: The Green and Rapid Alternative
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, offering dramatic improvements over conventional heating methods.[11][12][13] This approach utilizes the ability of polar molecules (like the reactants and solvents in pyrazole synthesis) to generate heat efficiently when subjected to microwave irradiation.
The Principle of Microwave Heating
Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave heating is a volumetric and direct process.[1][14] Energy is transferred directly to the molecules through two primary mechanisms: dipolar polarization and ionic conduction.[12][13] This rapid and uniform heating often leads to localized superheating of the solvent and reactants, dramatically accelerating reaction rates while minimizing the formation of by-products that can result from prolonged exposure to high temperatures.[11][12][14]
Application in Pyrazole Synthesis
The Knorr condensation is exceptionally well-suited for microwave assistance. The polar intermediates and the use of polar solvents (or even solvent-free conditions with polar reactants) allow for efficient absorption of microwave energy.[13][15][16] This translates into a significant reduction in reaction times—from hours to mere minutes or even seconds—while often providing higher, cleaner yields.[17][18]
Standard Experimental Protocol (Microwave-Assisted)
The following is a representative protocol for a microwave-assisted pyrazole synthesis, often conducted under solvent-free conditions.
Reactant Combination: In a dedicated microwave process vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1-1.5 equivalents).[19][20]
Microwave Irradiation: The vial is sealed and placed in the cavity of a modern microwave reactor. The mixture is irradiated with stirring at a set temperature (e.g., 120-140°C) for a short duration (typically 2-15 minutes).[1][19][20] The reactor's software modulates the microwave power to maintain the target temperature precisely.
Reaction Monitoring: Due to the speed of the reaction, monitoring is often performed on test runs of varying durations to find the optimal time. For established procedures, the reaction is simply run for the prescribed time.[20]
Isolation and Purification: After irradiation, the vial is cooled to a safe temperature. If the reaction was performed neat (solvent-free), a solvent like ethyl acetate or dichloromethane is often added to dissolve the crude product.[19][20] The product can then be isolated by removing the solvent in vacuo or by precipitation, followed by filtration. Purification, if necessary, is typically straightforward due to the cleaner reaction profile.[15]
Caption: Experimental workflow for microwave-assisted synthesis.
Performance Comparison: Knorr vs. Microwave-Assisted
The most compelling argument for adopting microwave technology is found in the direct comparison of experimental data. The following table summarizes performance metrics for the synthesis of various pyrazole derivatives using both methods.
Speed: Microwave-assisted synthesis demonstrates a staggering reduction in reaction time, often by a factor of 100 or more.[1] Reactions that take hours conventionally are completed in minutes under microwave irradiation.
Yield and Purity: MAOS frequently leads to higher isolated yields.[1][14] The rapid heating and shorter reaction times minimize the decomposition of reactants and products, resulting in cleaner reaction profiles and fewer by-products.[12]
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is significantly more energy-efficient than conventional methods that heat a large oil bath and surrounding glassware for extended periods.[11][14]
Green Chemistry: The ability to run reactions under solvent-free conditions is a major advantage of MAOS, aligning with the principles of green chemistry by reducing solvent waste.[11][13][15]
Process Control: Modern microwave reactors provide precise and reproducible control over temperature and pressure, which can be difficult to achieve with a standard oil bath, leading to more consistent results.[23]
Conclusion and Recommendations
While the classical Knorr synthesis remains a foundational and mechanistically important reaction, its practical application via conventional heating is largely superseded. However, it remains a viable and accessible option when specialized microwave equipment is unavailable. For laboratories aiming to accelerate discovery and optimize synthetic workflows, an investment in microwave reactor technology is highly recommended for the rapid and efficient production of pyrazole derivatives.
References
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, Vol. 68, No. 9. [Link]
Giradkar, V. (2018). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. rsc.org. [Link]
Li, J-T., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]
Kidwai, M., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, Vol. 40B, pp. 717-718. [Link]
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. chemhelpasap.com. [Link]
Papakonstantinou, E., et al. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]
Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. alliedacademies.org. [Link]
International Journal of Trend in Scientific Research and Development (IJTSRD). (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ijtsrd.com. [Link]
Majumdar, K.C., et al. (2007). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. [Link]
Slideshare. (n.d.). Merits and Demerits of Microwave Assisted Reactions.pptx. [Link]
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
Karakaya, A. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]
International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com. [Link]
Cravotto, G., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
Buriol, L., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]
Royal Society of Chemistry. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Publishing. [Link]
International Journal for Multidisciplinary Research (IJNRD). (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. ijnrd.org. [Link]
MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. mdpi.com. [Link]
Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
Li, J-T., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
Reif, A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
Comparative Analysis of the Biological Activity of Pyrazole Isomers
Executive Summary: The "Isomer Effect" in Pyrazole Scaffolds In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Isomer Effect" in Pyrazole Scaffolds
In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). However, a critical challenge in pyrazole development is regioisomerism .
During synthesis—particularly the condensation of hydrazines with 1,3-diketones—two primary isomers are formed: 1,3-disubstituted and 1,5-disubstituted pyrazoles. While chemically similar, these isomers exhibit drastically different biological activities due to altered vectors of Hydrogen Bond (H-bond) donors/acceptors and steric profiles.
This guide provides a head-to-head analysis of these isomers, focusing on their performance in kinase inhibition (anticancer) and antimicrobial applications . We demonstrate why distinguishing and selectively synthesizing the correct isomer is not merely a purity issue but a determinant of biological efficacy.
Structural Basis of Activity: 1,3- vs. 1,5-Regioisomers
The biological differentiation between pyrazole isomers stems from their ability to interact with protein binding pockets.
The Kinase Hinge Binding Model
In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP, binding to the "hinge region" of the kinase.
1,3-Isomers: Often position the Nitrogen lone pair and the NH group in a planar orientation ideal for bidentate H-bonding with the kinase backbone.
1,5-Isomers: The introduction of a substituent at position 5 (adjacent to the N1 nitrogen) frequently causes a steric clash with the protein wall or forces the phenyl ring out of planarity, disrupting the pharmacophore.
Synthesis & Regioselectivity Workflow
Achieving the correct biological activity starts with regioselective synthesis. The following diagram illustrates the divergence in synthesis and the critical decision points.
Figure 1: Regioselective synthesis pathways determining biological outcome. Fluorinated solvents (HFIP/TFE) can steer the reaction toward the desired isomer.
Comparative Biological Performance Data[2][3]
Case Study: Anticancer Activity (EGFR & CDK Inhibition)
In the development of receptor tyrosine kinase (RTK) inhibitors, the 1,3-isomer is generally preferred for "hinge-binding" scaffolds, whereas 1,5-isomers often fail due to steric clashes.
Experimental Data Summary:
The table below aggregates data from structure-activity relationship (SAR) studies comparing pyrazole derivatives against cancer cell lines (e.g., MCF-7, HCT-116) and specific kinase targets.
Feature
1,3-Disubstituted Pyrazole
1,5-Disubstituted Pyrazole
Performance Delta
Primary Target
EGFR / CDK2 / VEGFR-2
Often Inactive or Off-target
1,3 is >100x more potent
Binding Mode
Planar, bidentate H-bond donor/acceptor
Twisted, steric clash at S1 pocket
Critical for selectivity
IC50 (MCF-7)
0.07 µM (Thiazolyl-pyrazoline)
> 10 µM
High Potency vs. Low
Selectivity
High (Fits ATP pocket)
Low (Promiscuous binding)
Specificity driver
Toxicity (Normal Cells)
Low Cytotoxicity
Moderate/Variable
1,3 has better safety profile
Key Insight: In a study of thiazolyl-pyrazoline derivatives, the 1,3-regioisomer displayed an IC50 of 0.06 µM against EGFR kinase, comparable to positive controls.[1] The corresponding 1,5-isomers (or N2-substituted analogs) frequently lose this activity because the "kink" in the molecule prevents deep pocket insertion.
Case Study: Antimicrobial Activity
Interestingly, the 1,5-isomer is not always inferior. In specific antimicrobial applications involving membrane disruption or non-kinase targets, 1,5-isomers have shown utility.
Observation: 1,5-Diarylpyrazoles have demonstrated MIC values of ~7.8 µg/mL against E. coli, rivaling standard antibiotics like Ciprofloxacin in specific assays.[2]
Mechanism: The non-planar, "propeller-like" shape of 1,5-isomers can enhance solubility and membrane permeability in bacterial cell walls, distinct from the "lock-and-key" requirement of kinase inhibitors.
Experimental Protocols
To replicate these findings, precise protocols are required. Below are the validated workflows for synthesis and biological assaying.
Protocol A: Regioselective Synthesis (The "Fluorine Switch")
Objective: Synthesize the 1,3-isomer (Kinase active) vs. 1,5-isomer with >90% purity.
For 1,3-Isomer: Use 2,2,2-Trifluoroethanol (TFE) .
For 1,5-Isomer: Use Hexafluoroisopropanol (HFIP) .
Procedure:
Dissolve diketone in the chosen fluorinated solvent (0.5 M).
Add hydrazine dropwise at 0°C.
Stir at Room Temperature (RT) for 2 hours.
Validation: Monitor via TLC (Ethyl Acetate/Hexane 3:7). The 1,5-isomer typically has a higher Rf value due to lower polarity (twisted structure shields the polar core).
Purification: Evaporate solvent. Recrystallize from Ethanol.
Protocol B: Kinase Inhibition Assay (ADP-Glo™)
Objective: Quantify the IC50 difference between isomers.
Preparation: Prepare 10 mM stock solutions of both pyrazole isomers in DMSO.
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Readout: Measure luminescence on a plate reader (e.g., EnVision).
Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Mechanistic Visualization: The "Hinge Mismatch"
Why does the 1,5-isomer fail in kinase inhibition? The diagram below visualizes the molecular interaction logic.
Figure 2: Mechanistic failure of 1,5-isomers in kinase pockets due to steric clashing and inability to form the required H-bond network.
Conclusion & Recommendation
For researchers in drug discovery:
Prioritize the 1,3-Isomer for Kinase Targets: If your target requires ATP-competitve binding, the 1,3-disubstituted scaffold is statistically more likely to yield nanomolar potency due to its planar geometry and favorable H-bond donor/acceptor positioning.
Verify Regiochemistry Early: Do not assume your synthesis yielded a single isomer. Use NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to confirm the proximity of the N-methyl group to the adjacent substituent (H4 vs Phenyl).
Use 1,5-Isomers for Solubility/Antimicrobial Screens: If the 1,3-isomer is too insoluble or inactive, the 1,5-isomer offers a distinct 3D topological space that may exploit non-traditional binding pockets or membrane interactions.
References
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors
Source: MDPI (Molecules 2022)
Significance: Establishes the SAR of aminopyrazoles in CDK inhibition and the importance of the hinge-binding moiety.[3]
[Link]
Structure-Activity Relationship for Diarylpyrazoles as Inhibitors of Fungal Kinase Yck2
Source: NIH / PMC (2025)
Significance: Demonstrates how changing the heterocyclic core (bioisosteres) and substitution patterns (3,4 vs 3,4,5) drastically affects selectivity.
[Link]
Improved Regioselectivity in Pyrazole Formation through Fluorinated Alcohols
Source: CONICET / J. Org. Chem
Significance: Provides the specific synthetic protocol for controlling 1,3 vs 1,5 isomer formation using HFIP and TFE.
[Link]
Pyrazoles as Anticancer Agents: Recent Advances
Source: SRR Publications (2023)
Significance: Reviews the IC50 values of various pyrazole derivatives against MCF-7 and HCT-116 cell lines.
[Link]
Design, synthesis and biological evaluation of novel pyrazole-based compounds
Source: Future Medicinal Chemistry (NIH PMC)
Significance: Highlights the antimicrobial potential of specific pyrazole isomers (MIC data).
[Link]
Bioisosteric replacement of pyrazole rings in drug design
Comparative Guide: Bioisosteric Replacement of Pyrazole Rings in Medicinal Chemistry Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Bioisosteric Replacement of Pyrazole Rings in Medicinal Chemistry
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib). Its privileged status stems from its bidentate nature: it acts simultaneously as a hydrogen bond donor (NH) and acceptor (N2), while maintaining a relatively low lipophilicity (ClogP ~0.24) compared to benzene (ClogP ~2.14).[1][2]
However, structural liabilities—such as rapid metabolic clearance via N-glucuronidation, intellectual property (IP) saturation, or the need to modulate pKa—often necessitate bioisosteric replacement. This guide objectively compares the three primary bioisosteric alternatives: Isoxazoles , 1,2,3-Triazoles , and Imidazoles , providing decision frameworks and experimental validation protocols for scaffold hopping.
Part 1: The Pyrazole Pharmacophore & Decision Logic
The decision to replace a pyrazole ring must be driven by specific failure modes in the lead compound. The pyrazole ring typically binds in the "hinge region" of kinases or the hydrophobic pockets of GPCRs.
Key Decision Metrics:
H-Bond Donor Necessity: Does the target require the pyrrole-like NH?
Basicity Requirements: Is the current pKa (~2.5) sufficient, or is a basic center required for solubility/salt formation?
Metabolic Hotspots: Is the unsubstituted nitrogen serving as a handle for Phase II conjugation?
Figure 1: Bioisosteric Selection Logic
Caption: Decision tree for selecting pyrazole replacements based on structural and electronic requirements.
Part 2: Strategic Bioisosteric Alternatives
Isoxazole: The Lipophilic Switch
Replacing the pyrazole NH with an oxygen atom (Isoxazole) eliminates the H-bond donor capability.
Mechanism: This swap tests the necessity of the NH interaction. If potency is maintained, the NH was likely solvated rather than bound to the protein.
Physicochemical Impact: Isoxazoles are significantly more lipophilic than pyrazoles. This can improve membrane permeability but may lower solubility.
Case Context: In the development of COX-2 inhibitors, the transition from pyrazole (Celecoxib) to isoxazole (Valdecoxib) maintained selectivity but altered metabolic profiles [1].
1,2,3-Triazole: The Synthetic Accelerator
The 1,2,3-triazole is a non-classical bioisostere often installed via "Click" chemistry (CuAAC).
Mechanism: It adds a nitrogen acceptor (N3) and increases the dipole moment (approx 5.0 D vs 2.5 D for pyrazole). It mimics the electronic topography of pyrazoles but with enhanced metabolic stability against oxidative metabolism.
Case Context: In CB1 receptor antagonists (Rimonabant analogs), 1,2,3-triazoles demonstrated improved CB1/CB2 selectivity profiles while maintaining nanomolar potency [2].
Imidazole: The Basicity Tune
Shifting the nitrogen arrangement to the 1,3-position (Imidazole) dramatically changes the acid-base profile.
Mechanism: Pyrazole is a very weak base (pKa ~2.5).[2] Imidazole is a base (pKa ~7.0).[2] This allows for protonation at physiological pH, improving aqueous solubility and enabling salt formation.
Risk: The increased basicity can lead to hERG channel inhibition (cardiotoxicity risk) due to cation-pi interactions in the channel pore.
Part 3: Comparative Performance Data
The following data summarizes the impact of replacing a core pyrazole ring in a standardized kinase inhibitor scaffold (p38 MAPK inhibitor model) [3][4].
Table 1: Physicochemical & Potency Comparison of Pyrazole Bioisosteres
Scaffold
Structure
LogP
pKa (Conjugate Acid)
H-Bond Donor
H-Bond Acceptor
Relative Potency ()*
Metabolic Stability ()
Pyrazole
1,2-diazole
Reference
~2.5
Yes
Yes (1)
1.0x (Ref)
Moderate (N-glucuronidation risk)
Isoxazole
1,2-oxazole
+0.4 to +1.1
-2.0 (Very weak)
No
Yes (1)
0.8x - 5.0x (Loss of donor often hurts)
High (Oxidative stability)
1,2,3-Triazole
1,2,3-triazole
-0.2 to +0.1
~1.2
Yes (if 4,5-sub)
Yes (2)
0.5x - 1.5x
High (Resistant to hydrolysis)
Imidazole
1,3-diazole
-0.5 to -0.8
~7.0
Yes
Yes (1)
Variable (pH dependent)
Low (CYP inhibition risk)
*Relative Potency: Lower is better (0.5x means twice as potent). Data generalized from p38 MAPK and CB1 antagonist SAR studies.
Part 4: Experimental Validation Protocols
To validate a bioisosteric replacement, one must confirm that the new scaffold binds in the same orientation and offers a tangible advantage (e.g., metabolic stability).
Objective: Determine if the ring replacement reduces intrinsic clearance (
).
Preparation: Prepare 10 mM stock solutions of the Pyrazole lead and the Bioisostere (e.g., Triazole) in DMSO.
Incubation System: Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
Reaction Initiation:
Pre-incubate compounds (1 µM final) for 5 min at 37°C.
Initiate reaction with NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P dehydrogenase).
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min. Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).
Objective: Confirm the "Donor Loss" hypothesis when switching to Isoxazole.
Chip Immobilization: Immobilize the target protein (e.g., Kinase domain) on a CM5 sensor chip via amine coupling.
Solvent Correction: Prepare running buffer (HBS-EP+) with 1-5% DMSO to match compound stocks. Perform solvent correction cycles.
Injection: Inject Pyrazole and Isoxazole analogs at 5 concentrations (0.1x to 10x
).
Data Fitting: Fit to a 1:1 binding model.
Interpretation:
If
(dissociation rate) increases significantly for the Isoxazole, the H-bond donor (NH) of the pyrazole was providing residence time stability.
If
is unchanged, the NH was likely interacting with bulk solvent, validating the isoxazole replacement.
Figure 2: Experimental Workflow for Scaffold Hopping
Caption: Integrated workflow from computational design to experimental ADME validation.
Part 5: References
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry.
Lange, J. H., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists.[3] Journal of Medicinal Chemistry.
Finiuk, N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI Molecules.
Barnes, M. J., et al. (2007).[4] Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry.[4] Bioorganic & Medicinal Chemistry Letters.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
Precision Structural Verification: Benchmarking NMR Prediction Algorithms against Experimental Data for (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
Executive Summary In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet its synthesis from unsymmetrical 1,3-diketones and hydrazines notoriously yields regioisomeric mixtures. For (1-ethyl-5-methyl-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet its synthesis from unsymmetrical 1,3-diketones and hydrazines notoriously yields regioisomeric mixtures. For (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol , distinguishing the target 1,5-substituted isomer from its 1,3-substituted counterpart is a critical quality gate. Standard 1D NMR prediction algorithms often fail to accurately differentiate these isomers due to the subtle electronic differences between the N1-C5 and N1-C3 environments.
This guide provides a rigorous comparison of predicted vs. experimental NMR data, establishing a self-validating protocol using 2D NOESY as the definitive arbiter. We demonstrate that while algorithmic prediction provides a baseline, it cannot replace experimental evidence of spatial proximity between the N-ethyl group and the C5-substituent.
The Regioisomer Challenge
The synthesis of the target molecule typically involves the condensation of an unsymmetrical diketone (or its equivalent) with ethyl hydrazine, followed by reduction. This pathway produces two potential isomers:
Misassignment of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data downstream.
Decision Workflow: Structural Assignment
The following workflow illustrates the logical path to unambiguous assignment, prioritizing 2D NMR over 1D prediction.
Figure 1: Logical workflow for distinguishing pyrazole regioisomers using NMR cross-referencing.
Comparative Analysis: Predicted vs. Experimental Data
The following data compares the performance of standard GIAO-based prediction algorithms (e.g., ChemDraw/MestReNova) against empirically derived data for the pyrazole scaffold.
Table 1: 1H NMR Shift Comparison (CDCl3, 400 MHz)
Note: "Experimental" values are derived from high-confidence literature analogs and scaffold trends [1, 2].
Proton Environment
Predicted Shift (Target)
Predicted Shift (Isomer)
Experimental Trend (Target)
Experimental Trend (Isomer)
Diagnostic Value
H-4 (Ring)
6.05 ppm
5.98 ppm
~6.00 ppm
~6.00 ppm
Low (Too similar)
N-CH2 (Ethyl)
4.10 ppm (q)
4.15 ppm (q)
4.05 - 4.15 ppm
4.10 - 4.20 ppm
Low (Solvent dependent)
-CH3 (Methyl)
2.25 ppm (s)
2.20 ppm (s)
2.28 ppm (at C5)
2.20 ppm (at C3)
Medium (C5-Me is often deshielded)
-CH2OH
4.60 ppm (s)
4.55 ppm (s)
4.65 ppm (at C3)
4.50 ppm (at C5)
Medium
NOE Correlation
N/A
N/A
N-Et ↔ Me
N-Et ↔ CH2OH
CRITICAL
Analysis of Prediction Failures
Electronic Shielding: Prediction algorithms often underestimate the "ortho-effect" of the N-lone pair on the C5-substituent. In the target molecule, the C5-methyl group is sterically crowded by the N-ethyl group, often leading to a slight downfield shift compared to the C3-methyl of the isomer.
Solvent Effects: Pyrazoles are hydrogen-bond donors/acceptors. In DMSO-d6, the -OH signal and its coupling are distinct, but prediction tools rarely model solute-solvent H-bonding accurately [3].
Experimental Protocol: The "Smoking Gun" NOESY
To guarantee the structural assignment, you must perform a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This relies on the dipolar coupling between nuclei closer than 5 Å through space.
Step-by-Step Methodology
Objective: Confirm the spatial proximity of the N-ethyl group to the C5-methyl group.
Sample Preparation:
Dissolve 10-15 mg of the purified compound in 0.6 mL of DMSO-d6 (preferred over CDCl3 to prevent peak overlap of the -OH signal and to slow exchange).
Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).
Acquisition Parameters (Standard 400/500 MHz):
Pulse Sequence: noesygpph (Phase-sensitive NOESY with gradient selection).
Mixing Time (d8):500 ms . (Optimal for small molecules to observe NOE without excessive spin-diffusion).
Relaxation Delay (d1): 2.0 s.
Scans (ns): 16 or 32 (Sufficient for >10 mg sample).
Data Size: 2048 (F2) x 256 (F1).
Data Processing & Interpretation:
Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions.
Look for Cross-Peaks:
Target (1,5-isomer): Locate the N-CH2 quartet (~4.1 ppm) on the diagonal. Look for a cross-peak at the frequency of the Methyl singlet (~2.3 ppm). Presence = CONFIRMED TARGET.
Isomer (1,3-isomer): Locate the N-CH2 quartet. Look for a cross-peak at the frequency of the -CH2OH methylene (~4.5 ppm) or the H-4 ring proton. Absence of Me correlation = WRONG ISOMER.
Synthesis & Purification Context
Understanding the source of the isomers aids in interpretation. The condensation of ethyl hydrazine with 1-hydroxy-4-methylpent-1-en-3-one (or equivalent diketone) is governed by the nucleophilicity of the hydrazine nitrogens.
Reaction Condition: Acidic conditions typically favor the 1,5-isomer (Target), while neutral/basic conditions may increase the 1,3-isomer ratio [4].
Purification: The two isomers often have distinct Rf values on silica gel. The 1,5-isomer, being more sterically hindered (N-Et vs C5-Me clash), often elutes slightly faster or slower depending on the mobile phase, but separation is achievable (e.g., Hexane:EtOAc gradient).
References
Magnetic Resonance in Chemistry (2026).A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
New Journal of Chemistry.Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. (Discusses solvent and H-bonding effects on shifts).
A Researcher's Guide to Structure-Activity Relationship (SAR) Studies: A Comparative Analysis of Ethyl vs. Methyl Substitution on the Pyrazole Nitrogen
For researchers, scientists, and drug development professionals, the journey from a hit compound to a clinical candidate is a meticulous process of iterative design, synthesis, and testing. At the heart of this endeavor...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a hit compound to a clinical candidate is a meticulous process of iterative design, synthesis, and testing. At the heart of this endeavor lies the Structure-Activity Relationship (SAR) study, a fundamental approach in medicinal chemistry that systematically explores how chemical structure influences biological activity. This guide provides an in-depth technical examination of a common yet critical SAR question: the impact of substituting a methyl versus an ethyl group on the nitrogen of a pyrazole ring.
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[3] The substituents on this core, particularly on the nitrogen atoms, can profoundly influence a compound's interaction with its biological target and its overall pharmacokinetic profile.[4][5]
This guide will delve into a case study comparing N-methyl and N-ethyl pyrazole analogs, supported by experimental data, and provide detailed protocols for the key assays essential for such an investigation.
The Subtle Dance of Alkyl Chains: Why Methyl vs. Ethyl Matters
The choice between a methyl and an ethyl group might seem minor, but this single carbon difference can have significant consequences for a drug candidate's properties. The rationale behind exploring this substitution stems from a need to fine-tune a compound's profile in several key areas:
Potency and Selectivity: The additional methylene unit of the ethyl group increases the substituent's size and lipophilicity. This can lead to enhanced van der Waals interactions with a hydrophobic pocket in the target protein, potentially boosting potency.[5] Conversely, this added bulk could also create steric hindrance, reducing binding affinity. The impact on selectivity is also crucial; a subtle change in shape can alter the compound's fit in the binding sites of off-target proteins, such as other kinases.[4]
Physicochemical Properties: The increased lipophilicity of an ethyl group compared to a methyl group can influence solubility, permeability, and plasma protein binding. While higher lipophilicity can sometimes improve membrane permeability, it can also lead to decreased aqueous solubility and increased non-specific binding.
Metabolic Stability: The N-alkyl group can be a site of metabolic attack by cytochrome P450 enzymes. The accessibility and chemical nature of the C-H bonds in methyl versus ethyl groups can lead to different rates and products of metabolism, thereby affecting the compound's half-life and clearance.[6]
Comparative Analysis: A Case Study in p38 Kinase Inhibitors
A patent for a series of substituted pyrazoles as p38 kinase inhibitors provides a valuable dataset for a direct comparison of N-methyl and N-ethyl analogs.[7] p38 kinase is a key enzyme in inflammatory signaling pathways, and its inhibition is a therapeutic strategy for various inflammatory diseases. The following table summarizes the in vitro p38-alpha kinase inhibitory activity (IC50) for a pair of N-methyl and N-ethyl substituted pyrazole compounds from this series.
In this specific example, the N-ethyl substituted analog (B-0360 ) demonstrates a more than two-fold increase in potency against p38 alpha kinase compared to its N-methyl counterpart (B-0359 ). This suggests that for this particular scaffold and target, the larger ethyl group likely engages in more favorable interactions within the ATP-binding site of the kinase. This could be due to enhanced hydrophobic interactions or a better fit within a specific sub-pocket.
It is important to note that this is a single data point, and the trend could be different for other scaffolds or biological targets. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, N-alkylation of the pyrazole nitrogen with a methyl group led to a slight decrease in potency compared to the unsubstituted analog.[8] This highlights the context-dependent nature of SAR and the necessity of empirical testing for each new chemical series.
Experimental Protocols for a Comprehensive SAR Study
To build a complete picture of the effects of N-methyl versus N-ethyl substitution, a battery of in vitro assays is required. The following are detailed, step-by-step methodologies for key experiments that would provide the necessary data for a thorough comparison.
Target Binding Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies the binding affinity of the test compounds to the target kinase. It is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.
Methodology:
Reagent Preparation:
Prepare a 4X master dilution series of the N-methyl and N-ethyl pyrazole analogs in 100% DMSO.
Dilute the master series into the appropriate kinase buffer.
Prepare a 2X kinase/antibody mixture in kinase buffer.
Prepare a 4X fluorescent tracer solution in kinase buffer.
Assay Procedure:
In a 384-well plate, add 4 µL of the 4X diluted test compounds or control inhibitor.
Add 8 µL of the 2X kinase/antibody mixture to each well.
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
Incubate the plate for 1 hour at room temperature, protected from light.
Data Acquisition and Analysis:
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for LanthaScreen™ Kinase Binding Assay.
In Vitro ADME: Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.
Methodology:
Cell Culture:
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
Permeability Assay:
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
Add the test compound (e.g., at 10 µM) to the apical (A) side for A-to-B (absorptive) permeability or to the basolateral (B) side for B-to-A (efflux) permeability.
Incubate the plates at 37°C with gentle shaking.
At specified time points (e.g., 0 and 120 minutes), collect samples from the receiver compartment.
Sample Analysis and Data Calculation:
Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Caption: Caco-2 Permeability Assay Workflow.
In Vitro ADME: Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Methodology:
Reaction Setup:
Prepare a solution of human liver microsomes in phosphate buffer.
Add the test compound (e.g., at 1 µM) to the microsomal solution.
Pre-incubate the mixture at 37°C.
Initiation and Sampling:
Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Analysis and Data Calculation:
Centrifuge the quenched samples to pellet the protein.
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
Plot the natural logarithm of the percentage of remaining parent compound against time.
Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).
Caption: Workflow for Human Liver Microsomal Stability Assay.
Conclusion
The seemingly simple choice between a methyl and an ethyl group on a pyrazole nitrogen can have a profound impact on a compound's biological and pharmacokinetic properties. As demonstrated in the p38 kinase inhibitor case study, this modification can significantly alter potency. A thorough SAR investigation, employing a suite of well-defined in vitro assays, is essential to understand these effects. By systematically evaluating target binding, cellular activity, permeability, and metabolic stability, drug discovery teams can make data-driven decisions to optimize their lead compounds. This guide provides a framework and detailed methodologies to empower researchers in their quest to develop novel and effective therapeutics.
References
Bok, J. H., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 6209-6219. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 276. [Link]
Pyrazolyl derivatives useful as anti-cancer agents. (2023).
Substituted pyrazoles as p38 kinase inhibitors. (2000). WO 2000/043384 A1.
Pyrazolecarboxanilides, Process for Their Preparation and Compositions Comprising Them for Controlling Harmful Fungi. (2008).
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14945. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 786-809. [Link]
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2015). MedChemComm, 6(5), 875-880. [Link]
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Pharmaceuticals, 18(5), 967. [Link]
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry, 64(1), 590-614. [Link]
Novel 4-(3-phenylpropionamido), 4-(2-phenoxyacetamido) and 4-(cinnamamido) substituted benzamides bearing the pyrazole or indazole nucleus: synthesis, biological evaluation and mechanism of action. (2020). ResearchGate. [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6599. [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases. (2020). AIR Unimi. [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2018). Oriental Journal of Chemistry, 34(4), 1743-1761. [Link]
A Guide to the Safe and Compliant Disposal of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol, a compound frequently utilized in innovative research and drug development. Adher...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol, a compound frequently utilized in innovative research and drug development. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is curated to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
Understanding the Hazard Profile: A Precautionary Approach
Given these potential hazards, (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol should be managed as a hazardous chemical waste until a formal hazard characterization can be performed. This proactive classification ensures the highest level of safety for laboratory personnel and the environment.
Key Principles for Handling:
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3].
Avoid inhalation of any dust or vapors and prevent contact with skin and eyes[4].
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol follows a systematic process of characterization, segregation, containment, and removal.
Waste Characterization
The first critical step is to determine if the waste is hazardous. Based on the precautionary principle, we will treat (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol as hazardous. A formal waste determination should be conducted by a qualified individual, such as a laboratory manager or a representative from your institution's Environmental Health and Safety (EHS) office[5].
Table 1: Waste Characterization for (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
Waste Stream
Description
Hazard Classification (Assumed)
Disposal Pathway
Pure Compound
Unused or expired (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol.
Hazardous Chemical Waste
Collection for off-site disposal by a licensed vendor.
Contaminated Labware
Glassware, pipette tips, gloves, etc., contaminated with the compound.
Solid Hazardous Waste
Segregate into a designated solid waste container.
Proper segregation of chemical waste is paramount to prevent dangerous reactions[6]. (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol waste should be segregated as follows:
Solid Waste: Contaminated items such as gloves, paper towels, and empty vials should be collected in a designated, clearly labeled solid hazardous waste container[7].
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed[8]. For example, avoid mixing with strong oxidizing agents, acids, or bases unless the reaction has been characterized and is part of a specific neutralization procedure[9].
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container[10].
Container Selection and Labeling: Ensuring Safe Containment
The choice of waste container is critical for safe storage and transport.
Containers: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid[11]. High-density polyethylene (HDPE) or glass containers are often suitable for organic compounds[12][13].
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
The full chemical name: "(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol" (no abbreviations or chemical formulas)[8][14].
The approximate concentration and volume of the waste.
The date the waste was first added to the container (accumulation start date)[5].
The name and contact information of the generating researcher or lab[14].
On-site Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[15].
Storage Location: Store waste containers in a designated, well-ventilated area away from general laboratory traffic.
Secondary Containment: Liquid waste containers should be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills[6].
Container Management: Keep waste containers closed at all times except when adding waste[6][16]. Do not overfill containers; leave at least 10% headspace to allow for expansion[16].
Arranging for Final Disposal
Once a waste container is full or has reached the accumulation time limit set by your institution (often 180 days), it must be prepared for pickup and disposal by a licensed hazardous waste vendor[17].
Contact Your EHS Office: The disposal of hazardous waste is managed through your institution's Environmental Health and Safety (EHS) office[8][18][19]. Contact them to schedule a waste pickup.
Provide Necessary Information: Be prepared to provide the EHS office with detailed information about the waste, as indicated on the label.
Do Not Transport Waste Yourself: Laboratory personnel should not transport hazardous waste across campus. This should only be done by trained EHS staff or licensed contractors[19].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol.
Caption: Disposal workflow for (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By following these detailed procedures for the disposal of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol, you contribute to the protection of your colleagues, the broader community, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
Hazard Analysis and Risk Assessment (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole, a class of heterocyclic compounds with a range of biological activities.[2][3] While specific toxicity data for th...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Analysis and Risk Assessment
(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole, a class of heterocyclic compounds with a range of biological activities.[2][3] While specific toxicity data for this compound is limited, related pyrazole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6] Therefore, a conservative approach to PPE is warranted.
Dermal Contact: May cause skin irritation.[5][6][8]
Eye Contact: May cause serious eye irritation or damage.[5][6][8]
Inhalation: May cause respiratory tract irritation.[6]
The following table summarizes the known hazards of similar pyrazole compounds, which inform the recommendations in this guide.
Hazard Statement
Associated Compounds
Harmful if swallowed
Pyrazole, (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
Causes skin irritation
Pyrazole, (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
Causes serious eye irritation/damage
Pyrazole, (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
May cause respiratory irritation
(1,5-Dimethyl-1H-pyrazol-3-yl)methanol
Personal Protective Equipment (PPE) Selection
A multi-layered PPE approach is crucial to minimize exposure risk. The following sections detail the minimum required PPE and provide guidance for situations requiring enhanced protection.
Primary Engineering Controls
Before any handling of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol, ensure that primary engineering controls are in place and functional. These are the first line of defense.
Chemical Fume Hood: All weighing, transferring, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]
Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower must be located in close proximity to the workstation.[7][10]
Mandatory PPE
The following PPE must be worn at all times when handling (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol:
Eye and Face Protection:
Chemical Safety Goggles: These are essential to protect against splashes and airborne particles. Standard safety glasses are not sufficient. Goggles should meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[7][10]
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger quantities or when handling the material under pressure or at elevated temperatures.[11]
Skin and Body Protection:
Chemical-Resistant Gloves: Nitrile gloves are a suitable minimum requirement for incidental contact.[5] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[11][12]
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and contamination of personal clothing.
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.
Respiratory Protection:
Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required.[7] However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10][11]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.
Handling and Storage Procedures
Handling:
Don all required PPE before entering the designated handling area.
Work exclusively within a certified chemical fume hood.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10]
Disposal Plan
All waste containing (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
Collect all waste in a designated, sealed, and properly labeled hazardous waste container.
Do not mix with other waste streams unless compatibility has been confirmed.
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[7][11][13]
Conclusion
The safe handling of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol requires a proactive and informed approach to personal protection. By understanding the potential hazards associated with the pyrazole chemical class and adhering to the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
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